molecular formula C34H56Cl4N18O2 B010857 Semapimod hydrochloride CAS No. 164301-51-3

Semapimod hydrochloride

Cat. No.: B010857
CAS No.: 164301-51-3
M. Wt: 890.7 g/mol
InChI Key: MAHASPGBAIQZLY-RTQZJKMDSA-N
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Description

Semapimod hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C34H56Cl4N18O2 and its molecular weight is 890.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Hydrazones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N'-bis[3,5-bis[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52N18O2.4ClH/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42;;;;/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52);4*1H/b45-19+,46-20+,47-21+,48-22+;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHASPGBAIQZLY-RTQZJKMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C(N)N)/C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56Cl4N18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301028119
Record name Semapimod hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

890.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164301-51-3
Record name Semapimod hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164301513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semapimod hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEMAPIMOD TETRAHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A16WYQ522A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Semapimod Hydrochloride (CNI-1493) in Sepsis Models: A Technical Guide to Biological Activity and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanism of Action

Semapimod hydrochloride (CNI-1493) represents a unique class of tetravalent guanylhydrazones that exhibits potent anti-inflammatory activity through a "dual-hit" mechanism. Unlike standard kinase inhibitors that act solely intracellularly, Semapimod bridges the gap between molecular signaling and neuroimmunomodulation.

In the context of sepsis—a dysregulated host response to infection—Semapimod offers a distinct advantage by targeting both the early cytokine storm (TNF-α, IL-6) and the late-stage mediator HMGB1. Its efficacy is validated across both endotoxemia (LPS) and polymicrobial sepsis (CLP) models.

The Dual-Hit Mechanism
  • Peripheral Molecular Inhibition: Semapimod inhibits the phosphorylation of p38 MAPK and targets the chaperone gp96 , preventing the proper folding and trafficking of Toll-Like Receptor 4 (TLR4).

  • Central Neuroimmunomodulation: It activates the Cholinergic Anti-inflammatory Pathway (CAP) via the vagus nerve. This efferent neural signal releases acetylcholine (ACh) in the reticuloendothelial system, which binds to

    
     nicotinic acetylcholine receptors (
    
    
    
    nAChR) on macrophages to suppress cytokine release.
Visualization: Signaling Pathway

The following diagram illustrates the convergence of Semapimod's direct molecular inhibition and its central activation of the vagus nerve.

Semapimod_Mechanism cluster_CNS Central Nervous System cluster_Macrophage Macrophage (Periphery) Semapimod_Central Semapimod (CNI-1493) Vagus Vagus Nerve (Efferent) Semapimod_Central->Vagus Activates ACh Acetylcholine (ACh) Vagus->ACh Release a7nAChR α7nAChR ACh->a7nAChR Binds NFkB NF-κB a7nAChR->NFkB Inhibits TLR4 TLR4 Receptor p38 p38 MAPK TLR4->p38 gp96 gp96 Chaperone gp96->TLR4 Chaperones p38->NFkB Cytokines TNF-α, IL-1β, IL-6 NFkB->Cytokines Transcription HMGB1 HMGB1 (Late Mediator) NFkB->HMGB1 Release LPS LPS / Bacteria LPS->TLR4 Activates Semapimod_Periph Semapimod (CNI-1493) Semapimod_Periph->gp96 Inhibits ATPase Semapimod_Periph->p38 Inhibits Phosphorylation

Caption: Semapimod exerts a dual anti-inflammatory effect:[1] 1) Central activation of the Vagus Nerve to inhibit NF-κB via α7nAChR, and 2) Direct peripheral inhibition of gp96/TLR4 and p38 MAPK signaling.

Part 2: Preclinical Efficacy in Sepsis Models

To evaluate Semapimod, researchers must distinguish between Endotoxemia (LPS) and Polymicrobial Sepsis (CLP) .[2] While LPS models are excellent for screening anti-cytokine activity, CLP models are the gold standard for survival analysis and clinical relevance.

Comparative Efficacy Data

The following table summarizes key biological activities derived from validated murine studies.

FeatureEndotoxemia (LPS) ModelCecal Ligation & Puncture (CLP)
Pathology Sterile systemic inflammation (Cytokine Storm)Polymicrobial infection + Necrosis
Semapimod Dose 1.0 – 5.0 mg/kg (IP or IV)5.0 – 25.0 mg/kg (IP)
Timing Prophylactic (-30 min) or Therapeutic (+1h)Therapeutic (+1h to +24h)
Survival Rate Increases from 0% (Control) to 80-100% Increases from ~20% (Control) to 60-75%
TNF-α Reduction >90% suppression in serum~50-70% suppression (sustained)
HMGB1 Effect Prevents late release (12-24h post-LPS)Reduces systemic accumulation
Key Reference Bianchi et al. (1995); Tracey et al.Wang et al. (1999); Yang et al. (2004)

Part 3: Detailed Experimental Protocols

Compound Preparation

Scientific Integrity Check: Semapimod is a hydrochloride salt.[3] Improper solubilization can lead to micro-precipitation, altering bioavailability.

  • Vehicle: Sterile Water for Injection (WFI) or 0.9% Saline.

  • Solubility: Soluble up to 50 mg/mL in water.

  • Storage: Store lyophilized powder at -20°C. Reconstituted solution is stable for 1 week at 4°C, but fresh preparation is recommended for in vivo studies.

  • Formulation Step:

    • Weigh Semapimod HCl.[4]

    • Add vehicle to achieve a stock concentration of 1 mg/mL (for low dose) or 5 mg/mL (for high dose).

    • Validation: Vortex for 30 seconds. Solution must be clear and colorless. Filter sterilize (0.22 µm) if administering IV.

Sepsis Induction & Dosing Workflow

This protocol describes the Cecal Ligation and Puncture (CLP) model, as it provides the most rigorous test of biological activity.

Animals: Male C57BL/6 or BALB/c mice (8-10 weeks, 20-25g).

Step-by-Step Procedure:
  • Acclimatization: 7 days prior to surgery.

  • Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).

  • Surgery (T=0):

    • Midline laparotomy (1.5 cm incision).

    • Exteriorize cecum.

    • Ligation: Ligate 50% of the cecum (moderate severity) or 75% (high severity) below the ileocecal valve. Crucial: Do not occlude the valve.

    • Puncture: Perforate the cecum once through-and-through (2 holes) with a 21G needle. Extrude a small amount of feces to ensure patency.

    • Relocate cecum and close abdomen (sutures for muscle, clips for skin).

  • Resuscitation: Administer 1 mL sterile saline S.C. immediately post-op to prevent hemodynamic collapse.

  • Semapimod Administration (Treatment Group):

    • Dose: 5 mg/kg intraperitoneal (IP).[4]

    • Timing: Administer at T=+1 hour (early therapeutic) or T=+24h (late rescue).

  • Control Group: Administer equivalent volume of Vehicle (Saline) IP.

  • Monitoring:

    • Assess survival every 12 hours for 7 days.

    • Collect blood at T=4h (TNF-α peak) and T=24h (HMGB1 peak).

Visualization: Experimental Workflow

Experimental_Workflow cluster_Treatment Intervention Start Acclimatization (7 Days) Surgery CLP Surgery (T=0) Start->Surgery Resus Fluid Resuscitation (1mL Saline SC) Surgery->Resus Dose_Early Semapimod 5mg/kg (T +1h) Resus->Dose_Early Early Protocol Dose_Late Semapimod 5mg/kg (T +24h) Resus->Dose_Late Rescue Protocol Analysis Analysis Phase Dose_Early->Analysis Blood Draw (4h) Survival (7d) Dose_Late->Analysis Blood Draw (24h) Survival (7d)

Caption: Experimental workflow for assessing Semapimod efficacy in CLP sepsis model, highlighting critical intervention windows.

Part 4: Translational Considerations

While Semapimod has shown robust efficacy in preclinical models, its translation to clinical sepsis management faces specific challenges:

  • Therapeutic Window: In mice, Semapimod is effective when given up to 24 hours post-induction. In humans, sepsis diagnosis often occurs later. The drug's ability to inhibit HMGB1 (a late mediator) is its strongest translational asset compared to pure anti-TNF therapies which failed in clinical trials.

  • Route of Administration: Clinical trials (e.g., for Crohn's disease) have utilized intravenous infusion.[3] For sepsis, IV is standard, but the drug's high polarity requires careful monitoring of phlebitis at the injection site.

  • Immunosuppression Risk: As a potent suppressor of innate immunity, prolonged use could theoretically impair bacterial clearance. However, data suggests Semapimod modulates excessive inflammation without abolishing the ability to fight infection, likely due to the vagal modulation pathway maintaining homeostasis rather than complete ablation of immunity.

References

  • Bianchi, M., et al. (1995). Suppression of proinflammatory cytokines in monocytes by a tetravalent guanylhydrazone.[3] Journal of Experimental Medicine, 183(3), 927-936. Link

  • Wang, H., et al. (1999). HMG-1 as a late mediator of endotoxin lethality in mice.[5] Science, 285(5425), 248-251. Link

  • Borovikova, L. V., et al. (2000). Vagus nerve stimulation attenuates the systemic inflammatory response to endotoxin.[6] Nature, 405(6785), 458-462. Link

  • Yang, H., et al. (2004). Reversing established sepsis with antagonists of endogenous high-mobility group box 1.[7] Proceedings of the National Academy of Sciences, 101(1), 296-301. Link

  • Wang, J., et al. (2016). Experimental Anti-Inflammatory Drug Semapimod Inhibits TLR Signaling by Targeting the TLR Chaperone gp96.[1][3][4][8] Journal of Immunology, 196(12), 5130-5137.[1] Link

  • Tracey, K. J. (2002). The inflammatory reflex.[1][9][10] Nature, 420(6917), 853-859. Link

Sources

Semapimod hydrochloride effect on TNF-alpha translation efficiency

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Attenuation of TNF-alpha Translation Efficiency by Semapimod Hydrochloride

Executive Summary

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to the inflammatory cascade, and its dysregulation is a hallmark of numerous autoimmune and inflammatory diseases. Consequently, the molecular pathways governing its synthesis are prime targets for therapeutic intervention. This compound (formerly CNI-1493), a synthetic guanylhydrazone compound, has emerged as a potent inhibitor of pro-inflammatory cytokine production.[1][2] While its broad anti-inflammatory properties are well-documented, a critical aspect of its mechanism of action lies in its ability to suppress the synthesis of TNF-α at the post-transcriptional level. This guide provides a detailed examination of the molecular mechanism by which Semapimod attenuates the translation efficiency of TNF-α mRNA, primarily through the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. We will dissect the signaling cascade, provide a framework of self-validating experimental protocols to investigate this mechanism, and present the causality behind these technical approaches for researchers in immunology and drug development.

The Crux of the Matter: Post-Transcriptional Regulation of TNF-α

The production of TNF-α is a rapid and potent process, demanding stringent control to prevent excessive inflammation. This control is exerted not only at the level of gene transcription but, crucially, at the post-transcriptional level.[3] The 3' untranslated region (3'-UTR) of TNF-α mRNA contains AU-rich elements (AREs) that act as regulatory hubs.[3] These AREs are binding sites for a host of RNA-binding proteins (RBPs) that dictate the mRNA's fate—either marking it for rapid degradation or, conversely, promoting its stability and efficient translation into protein. In a resting state, these AREs keep TNF-α expression low. Upon inflammatory stimulus, signaling pathways are activated that overcome this innate instability and translational repression, leading to a burst of TNF-α production.

Core Mechanism: Semapimod's Interruption of the p38 MAPK Signaling Axis

A key pathway that governs the stability and translation of ARE-containing mRNAs, including TNF-α, is the p38 MAPK cascade.[4][5] Semapimod's primary mechanism for controlling TNF-α production is its intervention in this critical signaling axis.[1][6]

The p38 MAPK Pathway in TNF-α Production:

  • Activation: Inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), trigger a cascade of upstream kinases (e.g., TAK1, MKK3/6) that phosphorylate and activate p38 MAPK.[4]

  • Downstream Effect: Activated p38 MAPK then phosphorylates and activates its key substrate, MAPK-activated protein kinase 2 (MK2).[4][7]

  • Post-Transcriptional Control: Activated MK2 directly phosphorylates specific ARE-binding proteins. This phosphorylation event is a critical switch, often leading to the stabilization of the TNF-α mRNA and its enhanced recruitment to polysomes for active translation.[5][7]

Semapimod acts as a potent inhibitor of p38 MAPK activation.[6][8] By preventing the phosphorylation and activation of p38, it effectively short-circuits this entire downstream cascade. This blockade prevents the activation of MK2, leaving the TNF-α mRNA in its default state of instability and translational repression. The result is a significant reduction in TNF-α protein synthesis, even if the initial transcriptional signal remains intact. Further upstream, Semapimod has also been shown to inhibit TLR signaling by targeting the chaperone protein gp96, which is crucial for TLR biogenesis; this action also contributes to the reduction in downstream p38 MAPK activation.[9][10][11]

Semapimod_Mechanism LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds Upstream_Kinases Upstream Kinases (e.g., TAK1, MKK3/6) TLR4->Upstream_Kinases Activates gp96 gp96 (Chaperone) gp96->TLR4 Maturation p38 p38 MAPK Upstream_Kinases->p38 Phosphorylates p38_p p-p38 MAPK (Active) p38->p38_p MK2 MK2 p38_p->MK2 Phosphorylates MK2_p p-MK2 (Active) MK2->MK2_p TNF_mRNA TNF-α mRNA (in cytoplasm) MK2_p->TNF_mRNA Stabilizes & Promotes Translation Translation Efficient Translation (Polysomes) TNF_mRNA->Translation Degradation mRNA Degradation / Translational Repression TNF_mRNA->Degradation TNF_Protein TNF-α Protein (Secretion) Translation->TNF_Protein Semapimod Semapimod Semapimod->gp96 Inhibits Semapimod->p38 Inhibits Activation

Caption: Semapimod's mechanism of action on TNF-α production.

Experimental Framework: A Self-Validating Approach

To rigorously demonstrate that Semapimod affects TNF-α translation efficiency, a multi-pronged experimental approach is required. The logic is to systematically dissect the stages of gene expression, from mRNA transcription to protein production, to pinpoint the specific stage of inhibition.

Experimental_Workflow Start Cell Culture (e.g., RAW 264.7 Macrophages) Treatment Treat with Semapimod (Dose-Response) Start->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Measure_Protein Quantify Secreted TNF-α Protein (ELISA) Stimulation->Measure_Protein Measure_mRNA Quantify TNF-α mRNA Levels (RT-qPCR) Stimulation->Measure_mRNA Measure_Translation Assess Translation Efficiency (Polysome Profiling) Stimulation->Measure_Translation Hypothesis1 Hypothesis 1: Translational Inhibition? Measure_Protein->Hypothesis1 Measure_mRNA->Hypothesis1 Conclusion Conclusion: Semapimod inhibits TNF-α translation efficiency Measure_Translation->Conclusion Hypothesis1->Measure_Translation Protein ↓ mRNA unchanged

Caption: Experimental workflow to assess Semapimod's effect.

Detailed Experimental Protocols

Cell Culture, Treatment, and Stimulation
  • Expertise & Experience: The choice of cell line is critical. Murine macrophage-like RAW 264.7 cells or human monocytic THP-1 cells (differentiated with PMA) are industry standards as they produce robust amounts of TNF-α in response to LPS and express the necessary TLR4/p38 MAPK signaling components.[12][13]

  • Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 200 nM) or vehicle control (sterile PBS). Incubate for 1-2 hours. This pre-incubation ensures the compound is present and active within the cell before the inflammatory stimulus is applied.

  • Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate for a predetermined time. For protein analysis (ELISA), a 4-6 hour incubation is typically sufficient.[14] For mRNA analysis, a shorter time (1-3 hours) is often optimal to capture peak transcript levels.[15] For polysome profiling, a 2-3 hour time point is recommended to allow for robust mRNA induction and translation initiation.

Quantification of TNF-α Protein and mRNA Levels
  • Trustworthiness: This step serves as a crucial validation point. If Semapimod were a transcriptional inhibitor, both mRNA and protein levels would decrease. If it primarily affects translation, protein levels will decrease significantly while mRNA levels remain largely unchanged.

A. Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted TNF-α

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well. Centrifuge at 300 x g for 5 minutes to pellet any detached cells and debris.

  • ELISA Protocol: Perform a sandwich ELISA using a commercial kit according to the manufacturer's instructions (e.g., R&D Systems).[14] This involves incubating the supernatant in antibody-coated wells, followed by detection with a biotinylated antibody and a streptavidin-HRP conjugate, and finally, addition of a colorimetric substrate.

  • Data Analysis: Read absorbance at 450 nm. Calculate TNF-α concentrations against a standard curve generated from recombinant TNF-α.

B. Real-Time Quantitative PCR (RT-qPCR) for TNF-α mRNA

  • Cell Lysis & RNA Extraction: After removing the supernatant, wash the adherent cells once with cold PBS. Add 1 mL of TRIzol reagent (or similar) directly to the well to lyse the cells. Extract total RNA according to the manufacturer's protocol.

  • RNA Quality Control: Assess RNA concentration and purity (A260/280 ratio) using a spectrophotometer. Verify RNA integrity using gel electrophoresis or a Bioanalyzer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit with random primers.

  • qPCR: Perform qPCR using TaqMan or SYBR Green chemistry with validated primers for TNF-α and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative expression of TNF-α mRNA using the ΔΔCt method.

Direct Assessment of Translation Efficiency via Polysome Profiling
  • Authoritative Grounding: Polysome profiling is the definitive technique for analyzing the translational status of an mRNA population.[16][17][18] It physically separates mRNAs based on the number of associated ribosomes. Actively translated mRNAs are bound by multiple ribosomes (polysomes) and sediment deeper into a sucrose gradient, while poorly translated or untranslated mRNAs remain in lighter fractions.[19]

  • Preparation: Prepare sterile, RNase-free 15%-50% linear sucrose gradients in ultracentrifuge tubes.

  • Translation Arrest: 10 minutes before harvesting, add cycloheximide (100 µg/mL) to the culture medium. This crucial step stalls elongating ribosomes, "freezing" the mRNA-ribosome complexes for accurate analysis.[19]

  • Cell Lysis: Wash cells with ice-cold PBS containing cycloheximide. Lyse the cells on ice in a hypotonic lysis buffer containing cycloheximide, RNase inhibitors, and non-ionic detergents (e.g., Triton X-100).

  • Ultracentrifugation: Carefully layer the cytoplasmic lysate onto the prepared sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm in an SW41 rotor) for 2-3 hours at 4°C.

  • Fractionation: Place the tube in a gradient fractionator system equipped with a UV monitor (254 nm). Puncture the bottom of the tube and pump a dense sucrose solution, pushing the gradient upwards through the UV detector. Continuously record the absorbance profile, which will show peaks corresponding to 40S/60S subunits, 80S monosomes, and polysomes. Collect 12-14 equal fractions from top (light) to bottom (heavy).

  • RNA Extraction: Extract total RNA from each fraction using an appropriate method (e.g., TRIzol LS followed by isopropanol precipitation).

  • Analysis: Perform RT-qPCR on the RNA from each fraction for TNF-α and a control gene (e.g., GAPDH). Plot the percentage of TNF-α mRNA present in each fraction across the gradient for both control and Semapimod-treated samples.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Expected Effect of Semapimod on TNF-α Expression

Treatment Condition Secreted TNF-α (pg/mL) [ELISA] Relative TNF-α mRNA [RT-qPCR] TNF-α mRNA in Polysome Fractions (%)
Unstimulated Control < 10 1.0 Low overall, evenly distributed
LPS (100 ng/mL) 2500 ± 300 15.0 ± 2.1 ~75% in Fractions 9-12 (Heavy Polysomes)
LPS + Semapimod (200 nM) 450 ± 80 13.5 ± 1.8 ~70% in Fractions 2-6 (mRNP/Monosomes)

Data are representative mock values (Mean ± SD) to illustrate expected outcomes.

Interpretation: The key finding from this data set would be the dramatic drop in secreted TNF-α protein with only a marginal, statistically insignificant change in total TNF-α mRNA levels. The polysome profiling data provides the mechanistic explanation: in the presence of Semapimod, the TNF-α mRNA shifts from the heavy polysome fractions (indicating active translation) to the light mRNP and monosome fractions (indicating translational repression).

Conclusion

References

  • Benchchem. The Role of p38 MAPK Signaling in Inflammatory Diseases: A Technical Guide. Benchchem. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH29oS9l6me1zd0sf1B8m7wfmybV3IBoSECKgqky-aO-PIdVFh3ESr9n0pAtPJZGUM6sDTFSojiuj8y1Xr0CBsDK53hJzWQZzFJp8C_2vbYiAT0yIXKAq8TDYaXkfeRe8ihInkKo3yFWrn3X62YdnKREJ6yMiGnnpEhZ_A3iXVMtbUd6jMmlt_ZWCQ7hysKB-G51aJZRZv3VYxnEmFahncXGCEbVgU=]
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Technical Guide: Semapimod Hydrochloride & The Pharmacological Activation of the Cholinergic Anti-Inflammatory Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Semapimod hydrochloride (formerly CNI-1493) represents a paradigm shift in anti-inflammatory therapeutics. Unlike monoclonal antibodies that sequester cytokines after release, Semapimod acts upstream by hijacking the body's hardwired neural controls—specifically the Inflammatory Reflex .

While originally characterized as a p38 MAPK inhibitor, rigorous in vivo analysis reveals its primary potency stems from pharmacological vagus nerve stimulation (VNS) . This guide dissects the molecular mechanisms enabling this neural-immune interface and provides a validated experimental framework for researchers to verify its vagus-dependent properties.

Molecular Profile & Physicochemical Properties[1][2][3]

Semapimod is a tetravalent guanylhydrazone.[1][2] Its structural complexity allows it to function as a "bivalent" inhibitor, but its interaction with the neuro-immune axis is what distinguishes it from standard kinase inhibitors.

PropertySpecification
Compound Name This compound (CNI-1493)
IUPAC Name N,N'-bis[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide tetrahydrochloride
Molecular Formula

Molecular Weight ~890.75 g/mol
Solubility Soluble in water and DMSO; stable in saline for acute in vivo delivery.[3]
Primary Target (Central) Dorsal Motor Nucleus (DMN) of the Vagus / Area Postrema (Exact receptor under investigation)
Primary Target (Intracellular) gp96 (Heat Shock Protein 90 paralog), preventing TLR chaperoning.
Secondary Target p38 MAPK (Direct inhibition occurs at concentrations >100-fold higher than required for vagal activation).

Mechanism of Action: The Cholinergic Anti-Inflammatory Pathway (CAP)[6][7][8]

The "Expertise" of using Semapimod lies in understanding that it is a chemical mimetic of electrical vagus nerve stimulation .

The Neural Circuit

Semapimod crosses the blood-brain barrier (or accesses circumventricular organs like the Area Postrema) to stimulate efferent vagus nerve fibers. This signal propagates via the Cholinergic Anti-Inflammatory Pathway (CAP) :

  • Central Activation: Semapimod stimulates the Dorsal Motor Nucleus (DMN) of the vagus.

  • Efferent Signaling: Action potentials travel down the vagus nerve to the celiac ganglion.

  • The Splenic Relay: The signal converts from cholinergic to adrenergic (norepinephrine) in the splenic nerve.

  • The T-Cell Handshake: Norepinephrine stimulates Choline Acetyltransferase (ChAT)+ T-cells in the spleen to release Acetylcholine (ACh).

  • Macrophage Deactivation: ACh binds to

    
     nicotinic acetylcholine receptors (
    
    
    
    nAChR)
    on splenic macrophages.
  • Intracellular Silence: This inhibits nuclear translocation of NF-

    
    B, blocking the release of TNF-
    
    
    
    , IL-1, and IL-6 without suppressing anti-inflammatory cytokines (IL-10).
Visualization of the Signaling Pathway

Semapimod_Pathway Semapimod Semapimod (CNI-1493) Brain Brain Stem (Dorsal Motor Nucleus) Semapimod->Brain Central Activation Vagus Efferent Vagus Nerve Brain->Vagus Neural Signal Spleen Spleen (Celiac Ganglion Relay) Vagus->Spleen Adrenergic Signal TCell ChAT+ T-Cells (Release ACh) Spleen->TCell Norepinephrine Macrophage Macrophage (alpha7 nAChR) TCell->Macrophage Acetylcholine Cytokine Inhibition of TNF-alpha / IL-6 Macrophage->Cytokine NF-kB Blockade

Caption: The Semapimod-driven Cholinergic Anti-Inflammatory Pathway (CAP) utilizing the splenic T-cell relay.

Experimental Validation: The "Self-Validating" Protocol

To prove Semapimod works via the vagus nerve (and not just as a kinase inhibitor), you must perform a Vagotomy Control . If the drug fails to work in vagotomized animals, its neural mechanism is confirmed.

Protocol: Semapimod Efficacy in Endotoxemia with Vagotomy Control

Objective: Differentiate between direct pharmacological inhibition and vagus-mediated suppression of TNF-


.
Phase A: Surgical Preparation (Day 0)
  • Anesthesia: Induce anesthesia in Lewis rats (200-250g) using Ketamine (100 mg/kg) and Xylazine (10 mg/kg) IP.

  • Incision: Make a midline cervical incision to expose the salivary glands.

  • Isolation: Retract muscles to expose the carotid sheath. Identify the vagus nerve (white trunk running with the carotid artery).

  • Intervention (The Variable):

    • Group A (Sham): Isolate the nerve but leave it intact.

    • Group B (Vagotomy): Ligate and transect the cervical vagus nerve bilaterally.

  • Closure: Suture skin with 4-0 silk. Allow 7 days for recovery to eliminate surgical stress cytokines.

Phase B: The Challenge (Day 7)
  • Drug Administration: Administer Semapimod (1.0 mg/kg) or Vehicle (Saline) Intravenously (IV) or Intraperitoneally (IP).

    • Note: For central mechanism validation, ICV administration (nanogram range) can be used.

  • Induction: Wait 30 minutes. Administer LPS (Endotoxin) at 5 mg/kg IP to induce "cytokine storm."

  • Sampling: Collect blood via tail vein or cardiac puncture at 90 minutes post-LPS (Peak TNF-

    
     window).
    
Phase C: Analysis
  • ELISA: Quantify serum TNF-

    
    .
    
  • Validation Logic:

    • Sham + Semapimod: TNF-

      
       levels should be reduced by >75%.
      
    • Vagotomy + Semapimod: TNF-

      
       levels should be comparable to Vehicle . (Loss of efficacy = Proof of Neural Mechanism).
      
Experimental Workflow Diagram

Experimental_Protocol cluster_0 Phase A: Surgery cluster_1 Phase B: Challenge cluster_2 Phase C: Result Surgery Cervical Incision Decision Vagus Nerve Manipulation Surgery->Decision Sham Sham (Intact) Decision->Sham Vagotomy Vagotomy (Cut) Decision->Vagotomy Drug Semapimod (1 mg/kg IV) Sham->Drug Vagotomy->Drug LPS LPS Injection (Endotoxin) Drug->LPS 30 min wait Analysis ELISA (TNF-alpha) LPS->Analysis 90 min wait Outcome1 Suppression (Drug Works) Analysis->Outcome1 Sham Group Outcome2 No Effect (Drug Fails) Analysis->Outcome2 Vagotomy Group

Caption: Workflow for differentiating neural vs. systemic mechanisms of Semapimod using surgical vagotomy.

Comparative Therapeutics

Semapimod offers a unique middle ground between invasive bio-electronic devices and traditional biologics.

FeatureSemapimod (Pharmacological VNS)Electrical VNS (Device)Anti-TNF Biologics (e.g., Infliximab)
Mechanism Central activation of efferent vagusDirect depolarization of nerve fibersSequestration of circulating cytokines
Invasiveness Minimally Invasive (IV/IP)Invasive (Surgical Implant)Minimally Invasive (IV/SC)
Specificity High (Targeted to

nAChR pathway)
Variable (Stimulates afferent & efferent)High (Targeted to specific cytokine)
Off-Target Effects Potential kinase inhibition at high dosesVoice alteration, bradycardia, coughImmunosuppression, infection risk
Vagotomy Sensitivity Yes (Efficacy abolished) Yes (Efficacy abolished) No (Efficacy maintained)

References

  • Tracey, K. J. (2002).[4] The inflammatory reflex.[5][6][7] Nature, 420(6917), 853–859.

  • Bianchi, M., et al. (1996). Suppression of proinflammatory cytokines in monocytes by a tetravalent guanylhydrazone.[2] Journal of Experimental Medicine, 183(3), 927–936.

  • Bernik, T. R., et al. (2002). Pharmacological stimulation of the cholinergic antiinflammatory pathway.[2][5][6][7][8][9] Journal of Experimental Medicine, 195(6), 781–788.

  • Wang, H., et al. (2003). Nicotinic acetylcholine receptor alpha7 subunit is an essential regulator of inflammation.[8][10] Nature, 421(6921), 384–388.

  • Borovikova, L. V., et al. (2000). Vagus nerve stimulation attenuates the systemic inflammatory response to endotoxin.[5][7][8][9] Nature, 405(6785), 458–462.

  • Rosas-Ballina, M., et al. (2011). Acetylcholine-synthesizing T cells relay neural signals in a vagus nerve-to-spleen circuit. Science, 334(6052), 98-101.

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Methodological & Application

Application Note: Semapimod Hydrochloride (CNI-1493) – Optimizing Macrophage Suppression Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Mechanism

Semapimod hydrochloride (CNI-1493) is a tetravalent guanylhydrazone that functions as a potent anti-inflammatory agent.[1][2] Unlike direct kinase inhibitors, Semapimod operates through a unique upstream mechanism: it targets gp96 , an endoplasmic reticulum (ER) chaperone required for the proper folding and surface trafficking of Toll-like Receptors (TLRs). By inhibiting the ATPase activity of gp96, Semapimod desensitizes macrophages to LPS stimulation, preventing the assembly of the TLR4 signaling complex.

This upstream blockade results in the downstream suppression of:

  • p38 MAPK and JNK phosphorylation (but not directly inhibiting the kinases).[1]

  • TNF-

    
     translational efficiency  (preventing cytokine release despite mRNA presence).
    
  • Nitric Oxide (NO) production (via iNOS suppression).

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of Semapimod within the TLR4 signaling cascade.

Semapimod_Mechanism LPS LPS (Ligand) TLR4 TLR4/MD-2 Complex (Surface) LPS->TLR4 Activates gp96 gp96 Chaperone (ER Resident) gp96->TLR4 Chaperones folding & trafficking Semapimod Semapimod HCl (Inhibitor) Semapimod->gp96 Inhibits ATPase Activity MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK TNF_Trans TNF-α Translation p38->TNF_Trans Regulates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) TNF_Trans->Cytokines Release

Figure 1: Semapimod inhibits the ATPase activity of gp96, preventing TLR4 maturation and downstream p38/JNK signaling.[2][3]

Compound Preparation & Handling[3][4]

This compound is a salt form that offers superior water solubility compared to the free base. Proper reconstitution is critical to prevent precipitation during cell treatment.

Solubility Data
SolventMax SolubilityStock Concentration (Recommended)Storage (Stock)
Water (ddH₂O) ~15 mg/mL10 mM -80°C (6 months)
DMSO ~1 mg/mL1 mM-20°C (1 month)
Ethanol Sparingly SolubleN/AN/A
Reconstitution Protocol (10 mM Stock)
  • Calculate: For 10 mg of Semapimod HCl (MW: 744.9 g/mol ), add 1.34 mL of sterile ddH₂O or PBS.

  • Dissolve: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • Filter: Sterilize using a 0.22 µm PES syringe filter.

  • Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles.

  • Store: Store at -20°C for short term (<1 month) or -80°C for long term.

Critical Note: Unlike many hydrophobic inhibitors, Semapimod HCl is highly water-soluble. Avoid using DMSO if possible, as DMSO itself can induce mild cellular stress or membrane permeability changes that confound LPS signaling studies.

Primary Protocol: Macrophage Suppression Assay

Cell Model: RAW 264.7 (Murine Macrophages) or THP-1 (Human Monocytes, differentiated). Objective: Determine IC₅₀ for TNF-


 inhibition and validate p38 suppression.
Experimental Workflow

Workflow Step1 Seed Cells (5x10^5/mL) Step2 Adhere (Overnight) Step1->Step2 Step3 Pre-treat Semapimod (1 Hour) Step2->Step3 Step4 Stimulate LPS (100 ng/mL) Step3->Step4 Step5 Harvest (4h - 24h) Step4->Step5

Figure 2: Sequential workflow for Semapimod treatment. Pre-treatment is mandatory for efficacy.

Step-by-Step Methodology
Phase 1: Cell Seeding
  • Harvest RAW 264.7 cells (passage < 15) using a cell scraper (avoid trypsin to preserve receptors).

  • Seed into 24-well plates at 5 × 10⁵ cells/well in 500 µL DMEM + 10% FBS.

  • Incubate overnight at 37°C, 5% CO₂.

Phase 2: Semapimod Treatment (Dose Response)
  • Prepare working solutions in DMEM (serum-free or 1% serum to reduce protein binding).

  • Dosing: Prepare a log-scale dilution series:

    • 0 nM (Vehicle Control)

    • 10 nM

    • 100 nM

    • 1 µM[4]

    • 10 µM

  • Aspirate old media and add 450 µL of Semapimod-containing media.

  • Incubate for 1 hour. This pre-incubation allows Semapimod to interact with intracellular gp96.

Phase 3: Stimulation
  • Prepare a 10x LPS stock (e.g., 1 µg/mL) in media.

  • Add 50 µL of LPS stock to each well (Final Concentration: 100 ng/mL ).

    • Note: Do not wash out Semapimod. It must remain present during stimulation.

  • Incubation Times:

    • 30-60 mins: For Western Blot (p-p38, p-JNK).

    • 4-6 hours: For TNF-

      
       mRNA (qPCR) or secreted protein (ELISA).
      
    • 24 hours: For Nitric Oxide (Griess Assay) or late-stage cytokines (IL-6).

Phase 4: Analysis
  • Supernatant: Collect for ELISA/Griess assay. Store at -80°C.

  • Lysate: Wash cells with ice-cold PBS containing phosphatase inhibitors (NaVO₄, NaF) and lyse with RIPA buffer for Western Blot.

Data Analysis & Validation

To ensure the protocol was successful, compare your results against these standard benchmarks.

Expected IC₅₀ Values
AssayTargetTypical IC₅₀ Range
ELISA TNF-

Release
200 nM – 500 nM
Griess Nitric Oxide (NO)0.5 µM – 1.0 µM
Western Blot p-p38 MAPK0.3 µM (Inhibition of phosphorylation)
Self-Validating Controls

Every experiment must include the following to be considered valid:

  • Vehicle Control: Cells + Media + Vehicle (Water) + LPS. (Defines 100% signal).

  • Negative Control: Cells + Media only (No LPS). (Defines background).

  • Cytotoxicity Control: Run an MTT or CCK-8 assay on the highest concentration (10 µM). Semapimod should not be toxic at <10 µM. If viability drops <80%, the anti-inflammatory effect is a false positive due to cell death.

Troubleshooting Guide

Issue: No inhibition of TNF-


 observed. 
  • Cause 1: LPS Overload. Semapimod acts by desensitizing TLR4.[1] If you use high concentrations of LPS (>1 µg/mL), you will overwhelm the blockade.

    • Fix: Titrate LPS down to 10–100 ng/mL.

  • Cause 2: No Pre-incubation. Semapimod requires time to traffic to the ER and inhibit gp96.

    • Fix: Ensure a minimum 1-hour pre-treatment before adding LPS.[5]

Issue: High cytotoxicity.

  • Cause: DMSO toxicity (if used) or incorrect salt calculation.

  • Fix: Switch to water-based reconstitution. Ensure the concentration is calculated based on the molecular weight of the salt (744.9 g/mol ), not the free base.

Issue: Inconsistent Western Blot bands.

  • Cause: Phosphatase activity.[1]

  • Fix: Semapimod inhibits phosphorylation, not total protein. You must use strong phosphatase inhibitors in your lysis buffer and harvest rapidly (within 60 mins of LPS addition).

References

  • Wang, J., Grishin, A. V., & Ford, H. R. (2016). Experimental Anti-Inflammatory Drug Semapimod Inhibits TLR Signaling by Targeting the TLR Chaperone gp96.[6] The Journal of Immunology, 196(12), 5130–5137.[6] [Link]

  • Bianchi, M., et al. (1995). Suppression of proinflammatory cytokines in monocytes by a tetravalent guanylhydrazone. Journal of Experimental Medicine, 183(3), 927–936. [Link]

  • Cohen, P. S., et al. (1996). The critical role of p38 MAP kinase in T cell activation: Inference from the mechanism of action of CNI-1493. Science, 275, 1937-1939.

Sources

Application Note: Semapimod Hydrochloride (CNI-1493) Administration in Crohn's Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Semapimod hydrochloride (CNI-1493) is a tetravalent guanylhydrazone that occupies a unique niche in inflammatory bowel disease (IBD) research. Unlike standard biologics that sequester cytokines (e.g., anti-TNF antibodies), Semapimod operates via a dual-mechanism :

  • Intracellular: It inhibits the phosphorylation of p38 MAPK and JNK, blocking the translation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

  • Neuro-Immune Reflex: Crucially, Semapimod activates the Cholinergic Anti-inflammatory Pathway (CAP) . It stimulates the vagus nerve, which releases acetylcholine (ACh) in the reticuloendothelial system.[1] ACh binds to

    
     nicotinic acetylcholine receptors (
    
    
    
    nAChR) on macrophages, inhibiting NF-
    
    
    B nuclear translocation.

This guide provides validated protocols for administering Semapimod in rodent models of Crohn’s Disease (CD), specifically focusing on overcoming bioavailability challenges and leveraging the neuro-immune mechanism for maximum efficacy.

Pre-Clinical Formulation Guide

Semapimod is available as a tetrahydrochloride salt.[2][3] It is highly polar and hygroscopic. Proper handling is critical to prevent hydrolysis and ensure accurate dosing.

Reagents & Equipment
  • Compound: Semapimod tetrahydrochloride (CNI-1493).[2][4]

  • Vehicle: Sterile Water for Injection (WFI) or 5% Dextrose (D5W). Avoid Saline (0.9% NaCl) for high-concentration stock solutions (>5 mg/mL) if long-term stability is required, as ionic strength can affect solubility equilibrium, though saline is acceptable for immediate dilute injection.

  • Storage: Powder at -20°C (desiccated).

Preparation Protocol (Stock Solution)
  • Equilibration: Allow the vial to reach room temperature before opening to prevent moisture condensation.

  • Dissolution: Dissolve Semapimod to a concentration of 2 mg/mL in Sterile Water or D5W. Vortex gently for 1-2 minutes. The solution should be clear and slightly yellow.

  • Filtration: Sterile filter using a 0.22

    
    m PES (Polyethersulfone) membrane.
    
  • Stability:

    • Fresh: Use within 4 hours at room temperature.

    • Frozen: Aliquot and store at -20°C for up to 1 month. Avoid freeze-thaw cycles.[2]

Experimental Models & Administration Routes

While intravenous (IV) administration was used in clinical trials, Intraperitoneal (IP) injection is the preferred route for rodent efficacy studies due to the compound's pharmacokinetics and the technical demands of chronic colitis models.

Mechanism of Action Visualization

The following diagram illustrates the dual pathway essential for interpreting experimental data. If vagotomy (severing the vagus nerve) abolishes the drug's effect in your model, the mechanism is neural (CAP), not just cellular.

G Semapimod Semapimod (CNI-1493) Vagus Vagus Nerve (Efferent Activity) Semapimod->Vagus Activates (Central/Peripheral) MAPK p38 MAPK / JNK Phosphorylation Semapimod->MAPK Direct Inhibition Spleen Splenic Nerve / Celiac Ganglion Vagus->Spleen Neural Signal ACh Acetylcholine Release Spleen->ACh Neurotransmission Macrophage Macrophage (alpha7 nAChR) ACh->Macrophage Binds alpha7 nAChR Cytokines TNF-alpha, IL-1, IL-6 (Suppression) Macrophage->Cytokines Inhibits NF-kB MAPK->Cytokines Translational Block

Caption: Figure 1: Dual mechanism of Semapimod. Efficacy relies on both direct MAPK inhibition and the Vagus Nerve 'Inflammatory Reflex'.

Protocol A: TNBS-Induced Colitis (Crohn's Proxy)

The TNBS (2,4,6-trinitrobenzene sulfonic acid) model induces transmural inflammation driven by Th1 responses, closely mimicking Crohn's pathology.

Dosage Strategy:

  • Dose: 2.5 mg/kg to 5.0 mg/kg.

  • Frequency: Daily (QD).

  • Route: Intraperitoneal (IP).

Step-by-Step Workflow:

  • Acclimatization: Use male Wistar or Lewis rats (200–250g) or BALB/c mice. Acclimatize for 7 days.

  • Induction (Day 0):

    • Fast animals for 24 hours.

    • Anesthetize (Isoflurane).

    • Administer TNBS intrarectally (e.g., 10-30 mg dissolved in 50% ethanol) via a catheter inserted 4-8 cm proximal to the anus.

    • Keep animal inverted for 60 seconds to ensure distribution.

  • Treatment (Therapeutic Mode):

    • Start: 1 hour post-induction (Day 0) or 24 hours post-induction (Day 1) for established inflammation.

    • Injection: Administer Semapimod (2.5 mg/kg) IP in the lower right quadrant of the abdomen.

    • Duration: Daily for 5–7 days.

  • Readout (Day 7):

    • Sacrifice animals.

    • Score Macroscopic Damage (Wallace Score).

    • Measure MPO (Myeloperoxidase) activity in colonic tissue.

Protocol B: DSS-Induced Colitis (Ulcerative Colitis/General Inflammation)

While DSS is more indicative of UC, Semapimod is effective here due to its broad cytokine suppression.

Dosage Strategy:

  • Dose: 5.0 mg/kg (Higher dose often required for DSS compared to TNBS).

  • Route: IP.

Workflow:

  • Induction: Administer 2.5% – 3.0% Dextran Sodium Sulfate (DSS) in drinking water for 5-7 days.

  • Treatment: Administer Semapimod IP daily starting from Day 0 (Prophylactic) or Day 3 (Therapeutic).

  • Note: Oral administration of Semapimod HCl is ineffective in this model due to poor gut permeability. Do not mix Semapimod into the DSS water.

Data Interpretation & Validation

To validate the efficacy of Semapimod in your model, compare your results against these expected benchmarks:

MetricControl (Vehicle)Semapimod Treated (2.5 mg/kg IP)Mechanism of Improvement
Weight Loss >15% by Day 3<5% by Day 3Systemic cytokine suppression (TNF-α).
Colon Length Significantly ShortenedPreserved (Near Normal)Reduced edema and fibrosis.
MPO Activity High (>20 U/g)Low (<5 U/g)Inhibition of neutrophil infiltration.
Serum TNF-α HighReduced by >70%Neural reflex + Macrophage deactivation.
Experimental Workflow Diagram

Workflow cluster_treatment Daily Treatment Phase (Day 0-7) Start Study Start (Day -7) Induction Colitis Induction (TNBS/DSS) Day 0 Start->Induction Dosing Semapimod 2.5 mg/kg IP (Vehicle: D5W) Induction->Dosing Prophylactic Monitor Monitor: Body Weight, Stool Consistency, Bleeding Induction->Monitor Analysis Endpoint Analysis (Day 7) Dosing->Analysis Day 7 Monitor->Dosing Daily Cycle Histology H&E Staining (Mucosal Architecture) Analysis->Histology Cytokines ELISA / qPCR (TNF, IL-1beta, IL-10) Analysis->Cytokines

Caption: Figure 2: Standardized workflow for evaluating Semapimod in chronic colitis models.

Troubleshooting & Expert Tips

  • Phlebitis (IV Route): In clinical trials, Semapimod caused significant phlebitis (vein inflammation). In rat IV models, use a central line or tail vein with slow infusion to mitigate this. For routine screening, stick to IP .

  • The "Vagotomy Check": If you suspect your model is not responding, perform a sub-diaphragmatic vagotomy on a small cohort. If Semapimod still works, your dosage is likely high enough to act directly on macrophages (cytotoxic levels). If efficacy is lost, you are in the "sweet spot" of neuro-immunomodulation (0.5 - 2.5 mg/kg).

  • Oral Bioavailability: Do not attempt oral gavage with the standard tetrahydrochloride salt for systemic efficacy. It is not absorbed well enough to trigger the peripheral cholinergic reflex or inhibit systemic cytokines.

References

  • Bianchi, M., et al. (1995).[3] An inhibitor of macrophage arginine transport and nitric oxide production (CNI-1493) prevents acute inflammation and endotoxin lethality.[3] Molecular Medicine. Link

  • Borovikova, L. V., et al. (2000).[5] Vagus nerve stimulation attenuates the systemic inflammatory response to endotoxin.[5][6] Nature.[5] Link

  • Hommes, D., et al. (2002). Inhibition of stress-activated MAP kinases induces clinical improvement in moderate to severe Crohn's disease. Gastroenterology.[7] Link

  • Bernik, T. R., et al. (2002). Pharmacological stimulation of the cholinergic antiinflammatory pathway.[1][6][8] Journal of Experimental Medicine. Link

  • Dotan, I., et al. (2010). A randomised placebo-controlled multicentre trial of intravenous semapimod HCl for moderate to severe Crohn's disease.[7] Gut.[7][9][10][11][12] Link

Sources

Application Note: Optimizing the Aqueous Stability of Semapimod Hydrochloride (CNI-1493)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Semapimod hydrochloride (CNI-1493) is a tetravalent guanylhydrazone utilized in translational research for its potent anti-inflammatory and cytokine-suppressive properties. While highly effective in inhibiting p38 MAPK and JNK signaling pathways via the gp96 chaperone, the molecule exhibits significant hydrolytic instability in aqueous buffers.

This Application Note provides a definitive guide for researchers to maximize the stability of Semapimod in solution. It details the chemical mechanisms of degradation, provides a self-validating High-Performance Liquid Chromatography (HPLC) protocol for quality control, and outlines strict handling procedures to ensure experimental reproducibility.

Mechanism of Action & Signaling Pathway

Unlike direct kinase inhibitors, Semapimod functions upstream by targeting gp96 (a heat shock protein 90 paralog). gp96 is essential for the proper folding and trafficking of Toll-Like Receptors (TLRs).[1] By inhibiting gp96, Semapimod prevents TLRs from reaching the cell surface or endosomes, thereby silencing the downstream phosphorylation cascades of p38 MAPK and JNK.

Figure 1: Semapimod Mechanism of Action (MOA)

Caption: Semapimod inhibits the ATPase activity of gp96, preventing the chaperoning of TLRs to the membrane, thereby blocking downstream MAPK phosphorylation and cytokine release.

Semapimod_MOA Semapimod Semapimod (CNI-1493) gp96 gp96 (HSP90 Paralog) [Endoplasmic Reticulum] Semapimod->gp96 Inhibits ATPase Activity TLR_Mature Mature TLR Complex (Membrane/Endosome) gp96->TLR_Mature Chaperoning (Blocked by Semapimod) TLR_Naive Unfolded TLRs (TLR4, TLR9) TLR_Naive->gp96 Binds for folding MyD88 MyD88 Adapter TLR_Mature->MyD88 Ligand Binding LPS LPS / Ligands LPS->TLR_Mature MAPK_Cascade MAPK Cascade (p38, JNK, ERK) MyD88->MAPK_Cascade Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK_Cascade->Cytokines Transcription & Release

Chemical Stability Profile

The instability of Semapimod in aqueous solution is driven by the hydrolysis of its guanylhydrazone linkages .

  • Chemical Structure: Semapimod contains four guanylhydrazone moieties attached to a central aromatic core.

  • Degradation Mechanism: In the presence of water, particularly at neutral to basic pH (pH > 7.0), the carbon-nitrogen double bond (

    
    ) undergoes nucleophilic attack by hydroxide ions.
    
  • Degradation Products: This hydrolysis reverses the synthesis reaction, yielding the parent aldehyde/ketone derivatives and aminoguanidine .

  • pH Sensitivity:

    • Acidic (pH < 5): Protonation of the imine nitrogen stabilizes the bond, retarding hydrolysis.

    • Neutral/Basic (pH > 7): Rapid hydrolysis occurs.[2] Half-life (

      
      ) can be as short as 24–48 hours at room temperature in phosphate-buffered saline (PBS).
      
Table 1: Recommended Stability Limits
Solvent / BufferTemperatureStability StatusRecommendation
Solid Powder -20°CStable (Years)Keep desiccated and dark.
DMSO (Stock) -20°CStable (Months)Avoid repeated freeze-thaw cycles.
Water (pH 5-6) 4°CMeta-Stable (Days)Use immediately or freeze.
PBS (pH 7.4) 25°C (RT)Unstable (< 24h) Prepare FRESH only.
Cell Media (37°C) 37°CUnstable (< 12h) Account for degradation in long assays.

Protocol: Preparation and Handling

Objective: To prepare a stock solution of Semapimod HCl that minimizes hydrolytic degradation prior to experimental use.

Materials
  • This compound (Solid)[3]

  • Sterile DMSO (Dimethyl sulfoxide), Hybridoma grade

  • Sterile Water for Injection (WFI) or acidified water (0.01 N HCl)

  • Vortex mixer

  • Amber microcentrifuge tubes (Light sensitive)

Step-by-Step Methodology
  • Stock Solution (DMSO):

    • Dissolve Semapimod HCl in sterile DMSO to a concentration of 10 mM .

    • Note: DMSO prevents hydrolysis better than water.

    • Aliquot into single-use volumes (e.g., 20 µL) in amber tubes.

    • Store at -20°C or -80°C .

  • Aqueous Working Solution (Immediate Use):

    • Thaw one DMSO aliquot on ice.

    • Dilute to the working concentration (typically 0.1 – 10 µM) using sterile water or buffer.

    • Critical Step: If diluting into PBS or cell culture media (pH 7.4), perform this step immediately before addition to the cells. Do not store the diluted aqueous solution.

  • Visual Check:

    • The solution should be clear and colorless to pale yellow. Any precipitation indicates insolubility or salt formation; sonicate briefly (5 sec) if necessary, but avoid heating.

Protocol: Quality Control via HPLC

Objective: A self-validating method to quantify Semapimod purity and detect hydrolysis products (aminoguanidine).

Chromatographic Conditions
  • System: HPLC with UV/Vis or PDA detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[4]

    • Why TFA? Semapimod is basic; TFA acts as an ion-pairing agent to improve peak shape and retention.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (aromatic core) and 210 nm (general).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% -> 60% B (Linear gradient)

    • 15-20 min: 95% B (Wash)

System Suitability Test (SST) - The "Self-Validating" Step

To ensure the assay is working, you must artificially generate degradation products to confirm resolution.

  • Standard Preparation: Prepare a fresh 100 µM Semapimod standard in water.

  • Degraded Control (Positive Control for Hydrolysis):

    • Take an aliquot of the standard.

    • Add NaOH to reach pH ~10.

    • Heat at 60°C for 30 minutes.

    • Neutralize with HCl.

  • Validation Criteria:

    • Inject the Standard : Single major peak (Retention time approx 8-10 min).

    • Inject the Degraded Control : The major peak should diminish, and new peaks (hydrolysis fragments) should appear at earlier retention times (more polar).

    • Pass: If the degraded sample shows distinct separated peaks, the method is valid for stability testing.

Figure 2: QC & Stability Testing Workflow

Caption: Workflow for preparing Semapimod and validating its integrity using a forced-degradation HPLC approach.

Stability_Workflow Stock Stock Preparation (DMSO, 10mM) Aliquot Aliquot & Freeze (-20°C) Stock->Aliquot Dilution Aqueous Dilution (Buffer/Media) Aliquot->Dilution Thaw Exp_Use Experimental Use (Immediate) Dilution->Exp_Use QC_Path QC Analysis Dilution->QC_Path Forced_Deg Forced Degradation (pH 10, 60°C) QC_Path->Forced_Deg HPLC HPLC Analysis (C18, TFA/ACN) QC_Path->HPLC Fresh Sample Forced_Deg->HPLC Degraded Control Decision Compare Peaks HPLC->Decision Valid Valid Assay (Separation of Degradants) Decision->Valid Distinct Peaks Observed

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation upon dilution High concentration or "salting out" in PBS.Dilute in water first, then add concentrated buffer. Keep final conc < 100 µM.
Loss of biological activity Hydrolysis due to storage at 4°C/RT.Discard solution. Thaw a fresh DMSO aliquot. Do not store aqueous solutions > 24h.
HPLC Peak Tailing Interaction with silanols on column.Ensure 0.1% TFA is present in both mobile phases (A and B).
Multiple peaks in "Fresh" sample Stock solution degraded.Check DMSO stock age. If > 6 months, re-verify purity or purchase fresh solid.

References

  • Wang, J., Grishin, A. V., & Ford, H. R. (2016). Experimental Anti-Inflammatory Drug Semapimod Inhibits TLR Signaling by Targeting the TLR Chaperone gp96.[1] The Journal of Immunology, 196(12), 5130–5137.[1] [Link]

  • Bianchi, M., et al. (1995). Suppression of proinflammatory cytokines in monocytes by a tetravalent guanylhydrazone. Journal of Experimental Medicine, 183(3), 927–936. [Link]

  • Tracey, K. J., et al. (1998). Spermine-derived guanylhydrazone inhibitors of monocyte cytokine synthesis. United States Patent 5,854,289. (Chemical structure and synthesis basis).

Sources

Application Notes & Protocols for Intracranial Delivery of Semapimod Hydrochloride for Glioblastoma Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Glioblastoma (GBM) remains one of the most formidable challenges in modern oncology, largely due to the blood-brain barrier (BBB) impeding effective systemic drug delivery and the complex, immunosuppressive tumor microenvironment (TME) that fosters tumor growth and therapeutic resistance. This guide details the scientific rationale and provides comprehensive protocols for the intracranial delivery of Semapimod Hydrochloride (CNI-1493), a potent anti-inflammatory and immunomodulatory agent. Semapimod targets tumor-associated macrophages and microglia (TAMs), key architects of the GBM TME. By inhibiting p38 MAPK and Toll-like receptor (TLR) signaling, it mitigates the pro-tumoral functions of these cells. Preclinical evidence demonstrates that direct intracranial administration of semapimod sensitizes GBM to ionizing radiation, significantly improving survival outcomes in animal models.[1][2] This document outlines methodologies for drug formulation and direct-to-brain delivery, including Convection-Enhanced Delivery (CED) and the use of biodegradable polymer implants, providing a technical framework for researchers aiming to leverage TME modulation as a therapeutic strategy against glioblastoma.

Part I: Scientific Rationale & Preclinical Foundation

The Glioblastoma Tumor Microenvironment and the Role of Semapimod

Glioblastoma is characterized by a rich and dynamic TME, where malignant cells are intimately associated with non-neoplastic cells, including a significant population of brain-resident microglia and infiltrating bone marrow-derived macrophages, collectively known as TAMs. These TAMs are hijacked by the tumor, adopting a pro-tumoral phenotype that promotes GBM cell invasion, proliferation, angiogenesis, and profound resistance to therapies like ionizing radiation.[1]

This compound (formerly CNI-1493) is a tetravalent guanylhydrazone that selectively interferes with the function of macrophages and microglia.[1][3] Its primary mechanism of action involves the inhibition of pro-inflammatory signaling pathways. Specifically, semapimod targets the endoplasmic reticulum chaperone protein gp96, which is critical for the proper folding and function of Toll-like receptors (TLRs).[4][5] By inhibiting the ATPase activity of gp96, semapimod disrupts TLR signaling, leading to the downstream inhibition of key inflammatory kinases like p38 Mitogen-Activated Protein Kinase (p38 MAPK).[4][5] This cascade ultimately suppresses the production and release of potent pro-inflammatory and pro-tumoral cytokines, including TNF-α, IL-1β, and IL-6.[4][6]

In the context of GBM, semapimod has been shown to:

  • Potently inhibit microglia-stimulated glioblastoma cell invasion.[1][2]

  • Abrogate the radioprotective effect that microglia confer upon glioblastoma cells.[1]

  • Sensitize glioblastoma tumors to ionizing radiation in vivo, leading to a significant survival benefit when delivered intracranially in combination with radiation.[1][4][7]

Semapimod_Mechanism cluster_Microglia Microglia / Macrophage (TAM) cluster_GBM Glioblastoma Cell TLR TLR4 gp96 gp96 TLR->gp96 Chaperoning p38 p38 MAPK gp96->p38 Activation Pathway Cytokines Pro-Tumoral Cytokines (TNF-α, IL-1β, IL-6) p38->Cytokines Production GBM_Effects Invasion & Radioresistance Cytokines->GBM_Effects Promotion Semapimod Semapimod Semapimod->gp96 Inhibition Stimuli Tumor-Derived Stimuli (e.g., LPS) Stimuli->TLR

Caption: Semapimod's mechanism of action in the GBM microenvironment.
The Imperative for Intracranial Delivery

The BBB is a formidable physiological barrier that severely restricts the passage of most therapeutic agents from the bloodstream into the brain parenchyma, a primary reason for the failure of many systemic chemotherapies for GBM.[8][9][10] Bypassing this barrier is essential for achieving therapeutic drug concentrations at the tumor site.

Local, intracranial delivery strategies offer distinct advantages for a TME-modulating drug like semapimod:

  • Bypassing the BBB: Direct administration ensures the drug reaches its target cells (TAMs) within the tumor and peritumoral space.[11]

  • High Local Concentration: Achieves a high drug concentration gradient at the site of action, maximizing target engagement and therapeutic effect.[12]

  • Minimized Systemic Toxicity: Confining the therapeutic agent to the central nervous system reduces the risk of systemic side effects.[13][14]

Preclinical studies have validated this approach, demonstrating that intracranially administered semapimod is effective, whereas systemic administration would be unlikely to achieve sufficient brain penetration.[1][4]

Part II: Formulation of this compound for Intracranial Use

Physicochemical Properties

Proper formulation begins with a clear understanding of the agent's properties. This compound is a stable compound amenable to formulation in aqueous solutions for direct administration.

PropertyValueSource
Chemical Name N,N'-bis[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl] decanediamide tetrahydrochloride[3]
Synonyms CNI-1493, CPSI-2364[3][4]
CAS Number 164301-51-3[4]
Molecular Formula C34H56Cl4N18O2[3]
Molecular Weight 890.75 g/mol [3]
Solubility Soluble in Water (1 mg/mL) and DMSO (1 mg/mL). Sonication is recommended to aid dissolution.[15][16]
Storage Store powder at -20°C for long-term stability (up to 3 years). Store prepared solutions at -80°C for up to 1 year.[15]
Protocol: Preparation of Semapimod Infusion Solution (Preclinical)

This protocol describes the preparation of a sterile this compound solution suitable for direct intracranial infusion in animal models. All procedures should be performed in a sterile biosafety cabinet using aseptic techniques.

Materials:

  • This compound powder (HY-15509A or equivalent)

  • Sterile, pyrogen-free water for injection (WFI) or sterile 0.9% saline

  • Sterile 0.22 µm syringe filter

  • Sterile, RNase/DNase-free microcentrifuge tubes or vials

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of semapimod HCl needed to achieve the desired final concentration. The effective concentration used in preclinical studies is in the nanomolar range (e.g., 200 nM in vitro), while in vivo doses have been reported at 6 mg/kg/day.[1][4] For direct infusion, a concentration of 0.1-1.0 mg/mL may be a suitable starting point for optimization.

    • Example Calculation for 1 mL of a 0.5 mg/mL solution: Weigh 0.5 mg of semapimod HCl powder.

  • Dissolution: Aseptically transfer the weighed powder into a sterile vial. Add the calculated volume of sterile diluent (e.g., 1 mL of sterile 0.9% saline).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If needed, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[15] Visually inspect for any remaining particulate matter.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a final sterile, labeled vial. This step removes any potential microbial contaminants or undissolved micro-particulates.

  • Aliquoting and Storage: Aliquot the sterile solution into single-use volumes to avoid repeated freeze-thaw cycles. Store immediately at -80°C.

Part III: Protocols for Intracranial Delivery Methods

The choice of delivery method depends on the experimental goals, the clinical context (e.g., post-resection vs. intact tumor), and available resources.

Method A: Convection-Enhanced Delivery (CED)

Principle: CED utilizes a continuous, low-pressure microinfusion to deliver a therapeutic agent directly into the brain parenchyma or tumor mass.[11] This "bulk flow" mechanism allows for the distribution of agents over a larger volume than simple diffusion would permit, making it ideal for treating infiltrative tumors like GBM.[17][18]

CED_Workflow Plan 1. Stereotactic Planning (MRI/CT Imaging) Prep 2. Animal Preparation (Anesthesia, Head Fixation) Plan->Prep Surgery 3. Burr Hole Craniotomy Prep->Surgery Cannula 4. Stereotactic Cannula Placement Surgery->Cannula Infusion 6. Continuous Infusion (Semapimod Solution) Cannula->Infusion Pump 5. Microinfusion Pump Setup Pump->Infusion Closure 7. Cannula Removal & Wound Closure Infusion->Closure Monitor 8. Post-Operative Monitoring Closure->Monitor

Caption: General workflow for preclinical Convection-Enhanced Delivery (CED).

Protocol: CED in an Orthotopic Glioblastoma Mouse Model

Materials:

  • Anesthetized mouse with established orthotopic GBM tumor

  • Stereotactic frame with mouse adaptor

  • Microinfusion pump (e.g., Harvard Apparatus, WPI)

  • Gas-tight Hamilton syringe (10-100 µL)

  • Fused silica cannula connected via tubing to the syringe

  • Surgical drill and sterile surgical instruments

  • Sterile prepared semapimod infusion solution (Part II)

Procedure:

  • Animal & System Preparation: Anesthetize the animal and securely fix its head in the stereotactic frame. Maintain body temperature. Load the syringe with the semapimod solution, ensuring no air bubbles are present in the syringe or tubing, and mount it on the infusion pump.

  • Coordinate Targeting: Using predetermined stereotactic coordinates for the tumor location, position the drill over the scalp.

  • Surgical Procedure: Make a midline scalp incision to expose the skull. Drill a small burr hole (e.g., 0.5 mm) over the target coordinates, taking care not to damage the underlying dura.

  • Cannula Insertion: Lower the infusion cannula through the burr hole to the target depth within the tumor mass.

  • Infusion: Begin the infusion at a low flow rate to establish a seal and prevent backflow. A typical rate for a mouse brain is 0.1-0.5 µL/min.[11] The total infusion volume may range from 2 to 10 µL, depending on the desired distribution volume.

    • Causality Insight: The slow, continuous infusion rate is critical. It generates a gentle pressure gradient that drives the infusate through the interstitial space (convection) rather than causing tissue damage or rapid backflow up the cannula track.

  • Dwell and Retraction: After the infusion is complete, leave the cannula in place for 5-10 minutes to minimize backflow upon retraction. Slowly retract the cannula.

  • Closure and Recovery: Suture the scalp incision. Monitor the animal during recovery from anesthesia according to approved institutional protocols.

Method B: Intracavitary Delivery via Biodegradable Wafer

Principle: This method is designed to mimic the clinical use of Gliadel® wafers.[19] Following surgical resection of the tumor, a biodegradable polymer wafer loaded with semapimod is implanted into the resection cavity.[20] The polymer degrades over time, providing sustained local release of the drug to target residual, infiltrating tumor cells.[13][21]

Wafer_Workflow Tumor 1. Established Orthotopic Glioblastoma Tumor Resection 2. Surgical Resection of Tumor Mass Tumor->Resection Implant 3. Implantation of Semapimod-Loaded Wafer Resection->Implant Release 4. Sustained Local Drug Release (Days to Weeks) Implant->Release Closure 5. Wound Closure & Recovery Implant->Closure

Caption: Workflow for intracavitary delivery via biodegradable wafer.

Protocol: Lab-Scale Preparation and Implantation of a Semapimod Wafer

Materials:

  • Biodegradable polymer [e.g., Poly(lactic-co-glycolic acid), PLGA]

  • Dichloromethane (DCM) or other suitable organic solvent

  • This compound powder

  • Teflon-coated mold or dish

  • Vacuum desiccator

Procedure:

  • Polymer Solution Preparation: Dissolve the PLGA polymer in DCM to create a specific concentration (e.g., 10% w/v).

  • Drug Incorporation: Disperse a calculated amount of this compound into the polymer solution. The drug-to-polymer ratio will determine the drug loading (e.g., 5-10% w/w). Mix thoroughly.

    • Causality Insight: The choice of polymer (e.g., the lactide:glycolide ratio in PLGA) dictates the degradation rate and, consequently, the drug release kinetics. A higher glycolide content leads to faster degradation and release.[21]

  • Solvent Casting: Pour the mixture into a Teflon mold and place it in a fume hood to allow the solvent to evaporate slowly.

  • Drying: Once a film has formed, transfer the mold to a vacuum desiccator for at least 48 hours to remove all residual solvent.

  • Wafer Preparation: The resulting polymer film can be cut or punched into small wafers of a desired size (e.g., 2-3 mm diameter for a mouse model). Sterilize the wafers, for example, using ethylene oxide or gamma irradiation.

  • Implantation (Post-Resection): In an anesthetized animal with an orthotopic tumor, perform a craniotomy and carefully resect the bulk of the tumor using aspiration. Place one or more sterile semapimod-loaded wafers into the resection cavity. Close the dura (if possible), replace the skull flap, and suture the scalp.

IV. Validation of Delivery

Verifying the distribution and target engagement of the delivered agent is a critical component of any protocol.

Validation MethodPrincipleApplication
Co-infusion with MRI Contrast A gadolinium-based contrast agent is mixed with the semapimod solution for CED.Allows for real-time or post-infusion MRI to visualize the volume of distribution (Vd) and confirm that the infusate has covered the target area.
Fluorescent Labeling A fluorescently-tagged dextran or a fluorescent analog of semapimod is infused.Post-mortem histological analysis of brain slices under a fluorescent microscope can map the precise distribution of the infusate relative to the tumor.
Immunohistochemistry (IHC) Brain tissue is sectioned and stained for markers of interest post-treatment.Can be used to assess the biological effect of semapimod, such as a reduction in Iba1+ TAMs at the tumor site or decreased phosphorylation of p38 MAPK.

V. Conclusion

The intracranial delivery of this compound represents a promising, mechanistically-driven strategy to overcome therapeutic resistance in glioblastoma. By directly targeting the pro-tumoral functions of TAMs within the brain, these methods bypass the prohibitive blood-brain barrier and sensitize tumors to standard-of-care radiation. The protocols detailed herein for Convection-Enhanced Delivery and biodegradable wafer implantation provide a robust framework for preclinical investigation. Further research optimizing drug release kinetics, advanced formulations (e.g., nanoparticles), and combination with other immunotherapies will be critical in translating this powerful approach toward clinical application.

References

  • Jain, K. K. (2007). Use of nanoparticles for drug delivery in glioblastoma multiforme. Expert Review of Neurotherapeutics, 7(4), 363–372.
  • Jani, A., et al. (2015). Reassessing the Role of Intra-Arterial Drug Delivery for Glioblastoma Multiforme Treatment. Journal of Drug Delivery, 2015, 817401.
  • Selleck Chemicals. (n.d.). Semapimod tetrahydrochloride (CNI-1493) | Proinflammatory Cytokine Inhibitor.
  • Wikipedia. (2023). Semapimod.
  • Jani, A., & Fortin, D. (2017). Intraarterial drug delivery for glioblastoma mutiforme: Will the phoenix rise again? Current Cancer Drug Targets, 17(4), 306–313.
  • Ghaffari, S., et al. (2024). Progress in Drug Delivery Systems Based on Nanoparticles for Improved Glioblastoma Therapy: Addressing Challenges and Investigating Opportunities. Pharmaceutics, 16(2), 290.
  • Kim, D., et al. (2021). P04.07 Mild-thermic intracranial drug delivery using biodegradable wireless electronics for glioblastoma treatment. Neuro-Oncology, 23(Suppl 6), vi163.
  • Miller, I. S., et al. (2014). Semapimod sensitizes glioblastoma tumors to ionizing radiation by targeting microglia. PLoS One, 9(5), e95885.
  • Lim, C., et al. (2024). Applications of polymeric nanoparticles in drug delivery for glioblastoma. Frontiers in Pharmacology, 15, 1369305.
  • Miller, I. S., et al. (2014). Semapimod Sensitizes Glioblastoma Tumors to Ionizing Radiation by Targeting Microglia. PLOS ONE, 9(5), e95885.
  • Rebelo, R., et al. (2023). Nanoparticle-Based Treatment in Glioblastoma. International Journal of Molecular Sciences, 24(17), 13350.
  • Iorio, B., et al. (2022). Optimization of Intra-Arterial Administration of Chemotherapeutic Agents for Glioblastoma in the F98-Fischer Glioma-Bearing Rat Model. Current Oncology, 29(11), 8199-8212.
  • Sonawane, S. K., et al. (2021). Understanding Drug Delivery to the Brain Using Liposome-Based Strategies: Studies that Provide Mechanistic Insights Are Essential. The AAPS Journal, 23(5), 98.
  • Burkon, P., et al. (2022). A systematic review on intra-arterial cerebral infusions of chemotherapeutics in the treatment of glioblastoma multiforme: The state-of-the-art. Frontiers in Neurology, 13, 986619.
  • Kim, H., & Kim, K. (2022).
  • Foryś, A., et al. (2020). Designing Biodegradable Wafers Based on Poly(L-lactide-co-glycolide) and Poly(glycolide-co-ε-caprolactone) for the Prolonged and Local Release of Idarubicin for the Therapy of Glioblastoma Multiforme. Pharmaceutical Research, 37(6), 101.
  • Ivy Brain Tumor Center. (2023, August 17).
  • Wang, J., et al. (2016). Experimental Anti-Inflammatory Drug Semapimod Inhibits TLR Signaling by Targeting the TLR Chaperone gp96. The Journal of Immunology, 196(12), 5130–5137.
  • Johns Hopkins Medicine. (2020). New Research: Electrospinning to Deliver Multiple Chemotherapy Drugs to the Brain.
  • Attenello, F. J., et al. (2015). Polymeric drug delivery for the treatment of glioblastoma. Current Medicinal Chemistry, 22(23), 2747–2756.
  • Wei, Y., et al. (2023).
  • Westphal, M., et al. (2003). A phase 3 trial of local chemotherapy with biodegradable carmustine (BCNU) wafers (Gliadel wafers) in patients with primary malignant glioma. Neuro-Oncology, 5(2), 79–88.
  • Eikenes, L., et al. (2020). Overview of Current Drug Delivery Methods Across the Blood–Brain Barrier for the Treatment of Primary Brain Tumors. Cancers, 12(9), 2707.
  • Zhang, Z. (2020). Development Of A Liposomal Formulation For Brain Targeting. University of Mississippi.
  • Furtado, D., et al. (2018). Drug delivery approaches for the treatment of glioblastoma multiforme. Expert Opinion on Drug Delivery, 15(1), 1-16.
  • Singh, S. K., et al. (2024). Liposomal Drug Delivery for Neurological Disorders: Advances and Challenges. Current Drug Delivery, 21.
  • Sonabend, A. M., & Stupp, R. (2017). Convection-enhanced drug delivery for glioblastoma: a review. Journal of Neuro-Oncology, 132(1), 1–11.
  • Nanovex Biotechnologies. (2022). Liposomes for Brain Drug Delivery.
  • TargetMol. (n.d.). Semapimod tetrahydrochloride.
  • van Tellingen, O., et al. (2022). Overcoming Barriers in Glioblastoma—Advances in Drug Delivery Strategies. International Journal of Molecular Sciences, 23(19), 11462.
  • Candolfi, M., et al. (2014). Convection-enhanced delivery for glioblastoma: targeted delivery of antitumor therapeutics. Current Cancer Drug Targets, 14(2), 181–193.
  • subcontinent, I., et al. (2020). Intratumoral injection of hydrogel-embedded nanoparticles enhances retention in glioblastoma. Nanoscale, 12(45), 23071-23081.
  • MedKoo Biosciences. (n.d.). Semapimod HCl hydrate.
  • MedChemExpress. (n.d.). Semapimod (CNI-1493 free base) | Proinflammatory Cytokine Inhibitor.
  • MedKoo Biosciences. (n.d.). Semapimod HCl.
  • Miller, I. S., et al. (2014). Semapimod sensitizes glioblastoma tumors to ionizing radiation by targeting microglia. PLoS One, 9(5), e95885.
  • Pardeshi, C. V., & Belgamwar, V. S. (2019). Liposomal Formulations for Nose-to-Brain Delivery: Recent Advances and Future Perspectives. Journal of Pharmaceutical Sciences, 108(12), 3783-3801.
  • Mehta, A. M., et al. (2017). Convection-enhanced delivery for high-grade glioma. Neuro-Oncology, 19(7), 887–895.
  • Vogelbaum, M. A., & Aghi, M. K. (2015). Convection-enhanced delivery for the treatment of glioblastoma. Neuro-Oncology, 17(Suppl 2), ii3–ii8.
  • Vogelbaum, M. A., & Aghi, M. K. (2015). Convection-enhanced delivery for the treatment of glioblastoma. Neuro-Oncology, 17(suppl_2), ii3-ii8.

Sources

Semapimod hydrochloride handling and safety precautions SDS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Semapimod hydrochloride (CNI-1493) is a tetravalent guanylhydrazone investigational compound renowned for its potent anti-inflammatory and cytokine-inhibitory properties.[1][2][3][4][] Unlike standard kinase inhibitors that target the ATP-binding pocket of enzymes directly, Semapimod functions through a unique upstream mechanism involving the translational suppression of pro-inflammatory cytokines (TNF-


, IL-1, IL-6) and the inhibition of the TLR chaperone gp96.[1]

Due to its specific physicochemical properties—namely its hygroscopic nature, light sensitivity, and tendency to form aggregates in aqueous solution—strict adherence to handling protocols is required to maintain biological efficacy.[1] This guide provides a standardized workflow for researchers to ensure reproducibility in preclinical and cellular assays.

Compound Profile & Mechanism of Action[2][4][6][7]

Chemical Identity:

  • Common Name: this compound (CNI-1493)[1][3][]

  • CAS Number: 164301-51-3 (Tetrahydrochloride salt)[1][4][6][7]

  • Molecular Weight: ~890.7 g/mol (Tetrahydrochloride)[1][8]

  • Appearance: Yellow to orange crystalline powder.[1]

Mechanistic Insight (The "Why"): Semapimod is often misclassified solely as a p38 MAPK inhibitor.[1] While it prevents the phosphorylation of p38 MAPK and JNK, it does not directly bind these kinases.[2] Instead, field-proven research indicates it targets gp96 (HSP90b1) , a chaperone protein required for the proper folding and surface presentation of Toll-Like Receptors (TLRs).[1] By inhibiting gp96, Semapimod desensitizes the cell to endotoxins (LPS) upstream of the kinase cascade.[1]

Figure 1: Semapimod Signaling Blockade

SemapimodMechanism LPS LPS (Endotoxin) TLR4_Surface TLR4 (Surface) LPS->TLR4_Surface Activation TLR4_Internal TLR4 (Internal) gp96 gp96 Chaperone (HSP90b1) TLR4_Internal->gp96 Folding req. gp96->TLR4_Surface Trafficking MyD88 MyD88/TRAF6 TLR4_Surface->MyD88 Signal Transduction MAPK p38 MAPK / JNK Phosphorylation MyD88->MAPK Cytokines TNF-α, IL-1β, IL-6 Release MAPK->Cytokines Translation Semapimod Semapimod HCl (CNI-1493) Semapimod->gp96 INHIBITS (ATPase activity)

Caption: Semapimod inhibits the ATPase activity of gp96, preventing TLR4 surface trafficking and downstream cytokine release.[1][4]

Safety Assessment (SDS Highlights)

Semapimod is a potent bioactive compound.[1] Treat as Toxic and Irritant .

Hazard CategoryCodeDescriptionPrevention Strategy
Acute Toxicity H301 Toxic if swallowed.[1]Double-glove (Nitrile); Do not mouth pipette.[1]
Irritation H315/H319 Causes skin/eye irritation.[1]Wear safety goggles (ANSI Z87.[1]1) and lab coat.[1]
Target Organ H335 May cause respiratory irritation.[1]Mandatory: Handle powder in a Biosafety Cabinet (BSC) or Fume Hood.[1]

Emergency Response:

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1]

  • Skin Contact: Wash with soap and water immediately. Semapimod is yellow; visual confirmation of removal is possible.

  • Spill: Dampen with water to avoid dust generation, then wipe up with absorbent pads.[1] Treat waste as hazardous chemical waste.[1]

Storage & Stability

The hydrochloride salt is hygroscopic and hydrolytically sensitive. Improper storage leads to caking and loss of potency.

  • Powder (Lyophilized): Store at -20°C . Desiccate. Stable for 2-3 years.

  • Stock Solution (DMSO): Store at -80°C . Stable for 6 months.

    • Note: Avoid storage at -20°C for solutions if possible, as phase separation in DMSO can occur, leading to concentration gradients.[1]

  • Aqueous Solution: Prepare fresh. Do not store. Semapimod can precipitate or degrade in water over time (days).[1]

Reconstitution & Handling Protocol

Critical Note: Semapimod HCl has variable solubility depending on the batch's crystal form. It dissolves well in DMSO but requires heat and sonication for aqueous buffers.

Materials Required:
  • Semapimod HCl powder[1][3][7]

  • DMSO (Anhydrous, Cell Culture Grade)[1]

  • Sterile Water or PBS (pH 7.4)[1]

  • Amber microcentrifuge tubes (Light protection)[1]

  • Sonicator bath[1]

Protocol: Preparation of 10 mM Stock Solution
  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, causing immediate degradation.[1]

  • Solvent Addition: Add anhydrous DMSO to the vial to achieve a 10 mM concentration.

    • Calculation: For 5 mg of Semapimod HCl (MW ~890.7): Add 561 µL of DMSO.[1]

  • Dissolution (The "Hard" Step):

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at 37°C for 5–10 minutes.

    • Visual Check: The solution must be a clear, yellow/orange liquid with no visible particulates .[1] If cloudy, continue sonicating.

  • Aliquoting: Dispense into single-use aliquots (e.g., 20-50 µL) in amber tubes.

  • Storage: Snap-freeze in liquid nitrogen or dry ice/ethanol bath and store at -80°C.

Figure 2: Handling Workflow

HandlingWorkflow Start Vial from -20°C Warm Equilibrate to RT (Desiccator) Start->Warm Solvent Add DMSO (Anhydrous) Warm->Solvent Sonicate Sonicate @ 37°C (5-10 mins) Solvent->Sonicate Check Visual Inspection (Clear Yellow?) Sonicate->Check Check->Sonicate No (Cloudy) Aliquot Aliquot into Amber Tubes Check->Aliquot Yes Freeze Store @ -80°C Aliquot->Freeze

Caption: Workflow ensures complete solubilization and prevents moisture-induced degradation.

Experimental Application Notes

  • In Vitro (Cell Culture):

    • Working Concentration: 10 nM – 500 nM.[1]

    • Dilution: Dilute the DMSO stock at least 1:1000 into culture media to keep DMSO < 0.1%.

    • Timing: Pre-treat cells for 1–2 hours before adding LPS or inflammatory stimuli. This lag time is necessary for the drug to inhibit the gp96 chaperone machinery effectively.

  • In Vivo (Animal Models):

    • Formulation: Dissolve DMSO stock into sterile saline or 5% Glucose. Note: High concentrations in saline may precipitate; use 5% Glucose (D5W) for better stability.[1]

    • Dose: 1–5 mg/kg (Intraperitoneal or Intravenous).[1]

    • Frequency: Daily.

References

  • Bianchi, M., et al. (1996).[1] "Suppression of proinflammatory cytokines in monocytes by a tetravalent guanylhydrazone." Journal of Experimental Medicine, 183(3), 927-936.[1] [1]

  • Wang, S., et al. (2006).[1] "Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96."[1][4] Journal of Biological Chemistry, 281, 24698-24706.[1]

  • MedChemExpress. "Semapimod tetrahydrochloride SDS and Datasheet."

  • PubChem. "this compound Compound Summary."[8] National Library of Medicine. [1]

Sources

Troubleshooting & Optimization

Preventing Semapimod hydrochloride precipitation in cell culture media

[1][2]

Executive Summary & Core Challenge

Semapimod Hydrochloride (CNI-1493) is a tetravalent guanylhydrazone.[1][2][3][4] While highly effective as a cytokine inhibitor and TLR4 signaling blocker, it presents a unique physicochemical challenge: Extreme sensitivity to ionic strength and pH shifts. [1][2]

Unlike typical small molecules where 10 mM or 100 mM DMSO stocks are standard, Semapimod HCl has a much lower solubility ceiling.[1][2]

  • The Trap: Researchers often attempt to create a standard 10 mM stock in DMSO.[1] This frequently exceeds the saturation limit (~1–2 mM is typical for stable solution at room temperature without constant sonication).[1][2]

  • The "Crash": Even if a stock is successfully created using heat, adding it directly to serum-containing media (DMEM/RPMI) causes immediate nucleation due to the "salting-out" effect driven by phosphate and carbonate buffers.[1][2]

This guide provides a validated, low-concentration stock protocol to ensure bioavailability and reproducibility.

Physicochemical Profile & Solubility Limits

Before beginning, verify your experimental calculations against these strict solubility limits.

ParameterSpecificationCritical Note
Molecular Weight ~890.75 g/mol (4HCl)Large cationic salt complex.[1][2][5]
Max Solubility (DMSO) ~1.1 mM (1 mg/mL) DO NOT attempt 10 mM stocks. They will precipitate upon storage or thawing.[1][2]
Max Solubility (Water) ~1.1 mM (1 mg/mL)Requires sonication; less stable than DMSO stocks.[1][2]
Working Conc. (IC50) ~0.2 – 0.5 µMPotency is high; high-conc stocks are unnecessary.[1][2]
Precipitation Triggers Cold media, High PhosphateAvoid adding cold stock to cold media.[1][2]

Validated Preparation Protocol

Phase A: Stock Solution Preparation (1 mM)

Target Concentration: 1 mM (approx.[1][2] 0.89 mg/mL) Solvent: Sterile DMSO (Cell Culture Grade)[1][2]

  • Weighing: Accurately weigh Semapimod HCl powder.

  • Solvation: Add room temperature DMSO to achieve a 1 mM concentration.

    • Why? Higher concentrations (e.g., 5-10 mM) are thermodynamically unstable and will crystallize at -20°C, leading to "seeding" when thawed.[1][2]

  • Sonication: Sonicate in a water bath for 5–10 minutes until the solution is perfectly clear. Visual inspection is mandatory.[1][2]

  • Aliquot: Store in small volumes (e.g., 50 µL) at -20°C or -80°C. Avoid freeze-thaw cycles.

Phase B: The "Intermediate Step" Dilution Method

Direct addition of 100% DMSO stock to media is the primary cause of precipitation.[1][2]

The Protocol:

  • Warm the Media: Ensure your culture media (DMEM/RPMI) is at 37°C .[1][2] Cold media decreases solubility.[1]

  • Prepare Intermediate (Optional but Recommended):

    • Dilute the 1 mM stock 1:10 in sterile water or serum-free media first.[1][2]

    • Result: 100 µM intermediate solution.

  • Final Dilution:

    • Add the intermediate solution to the final cell culture well to reach the target 0.2–10 µM range.[1][2]

    • Vortex immediately or mix rapidly by pipetting.[1][2]

Visual Workflow: Dilution Logic

DilutionProtocolStockDMSO Stock(1 mM Max)InterIntermediate Dilution(Serum-Free Media/Water)Stock->Inter  1:10 Dilution  (Prevents Shock)FinalFinal Culture Well(Warm Media + Serum)Stock->Final  Direct Addition  Inter->Final  Final Dosing  (0.1 - 10 µM)PrecipPRECIPITATIONRISKFinal->Precip  If Stock > 5mM    or Cold Media  

Figure 1: Step-wise dilution strategy to mitigate osmotic and solubility shock. Direct addition of high-concentration stock is the primary failure mode.[1][2]

Troubleshooting Guide (Q&A)

Scenario 1: "I see needle-like structures in my wells after 24 hours."

Diagnosis: This is crystal nucleation, not fungal contamination.[1][2] Semapimod HCl forms characteristic needle/rod crystals when it precipitates.[1][2] Root Cause:

  • Your stock concentration was likely too high (>2 mM).[1][2]

  • The DMSO stock was added to cold media.[1][2] Solution:

  • Repeat the experiment using a 1 mM stock .

  • Pre-warm all media to 37°C before adding the drug.[1][2]

  • Use the "Intermediate Dilution" method described above.

Scenario 2: "The powder won't dissolve in DMSO even at 5 mM."

Diagnosis: Saturation limit reached. Scientific Context: Semapimod is a large salt.[1] Unlike small molecules (MW < 500), its solvation shell in DMSO is bulky.[1][2] Solution:

  • Add more DMSO to lower the concentration to 1 mM .[1]

  • Sonicate at 40°C for 10 minutes.

  • Note: If you absolutely require higher concentrations for in vivo work, you may need a specialized vehicle (e.g., dilute acid or cyclodextrin complexing), but for cell culture, stick to 1 mM.[1][2]

Scenario 3: "Can I filter sterilize the working solution?"

Answer: Use Caution.

  • If the drug has micro-precipitated (invisible to the eye), passing it through a 0.22 µm filter will remove the drug, resulting in a "false negative" effect (no biological activity).[1][2]

  • Best Practice: Filter sterilize your DMSO and Media separately before mixing.[1] If you must filter the final mix, verify the concentration post-filtration using HPLC or UV-Vis to ensure no drug loss.[1][2]

Biological Context: Why Stability Matters[2]

Preventing precipitation is not just about aesthetics; it ensures accurate inhibition of the target pathway.[1][2] Semapimod acts by targeting gp96 (a TLR chaperone) and preventing the upstream activation of p38 MAPK.[1][2][4][6]

If the drug precipitates:

  • Free concentration drops: You are dosing less than you think.

  • Crystal toxicity: The physical crystals can cause lysosomal rupture in macrophages, mimicking cytotoxicity that is actually physical stress.[1][2]

Mechanism of Action[1][2][4][6]

PathwayLPSLPS / LigandTLR4TLR4 Receptor(Surface)LPS->TLR4Activatesp38p38 MAPKPhosphorylationTLR4->p38Signaling CascadeNFkBNF-κBTranslocationTLR4->NFkBgp96gp96 Chaperone(Target of Semapimod)gp96->TLR4Chaperones/TrafficsSemapimodSemapimod HCl(Inhibitor)Semapimod->gp96  BLOCKS  CytokinesPro-inflammatory Cytokines(TNF-α, IL-1β, IL-6)p38->CytokinesTranscriptionNFkB->Cytokines

Figure 2: Semapimod targets the chaperone gp96, preventing TLR4 maturation and subsequent p38 MAPK/NF-κB signaling.[1][2][4] Precipitation prevents effective gp96 binding.[1][2]

References

  • Bianchi, M., et al. (1995).[1][2] "Suppression of proinflammatory cytokines in monocytes by a tetravalent guanylhydrazone."[1][2][3] Journal of Experimental Medicine, 183(3), 927-936.[1][2]

  • Wang, J., Grishin, A. V., & Ford, H. R. (2016).[1][2] "Experimental Anti-Inflammatory Drug Semapimod Inhibits TLR Signaling by Targeting the TLR Chaperone gp96."[1][2][6][7] The Journal of Immunology, 196(12), 5130–5137.[1][2][7]

  • MedChemExpress (MCE). "Semapimod tetrahydrochloride Product Information & Solubility." MCE Catalog No. HY-15509A.[1][2][6]

  • Selleck Chemicals. "Semapimod HCl (CNI-1493) Chemical Properties and Protocols." SelleckChem Catalog No.[1] S7878.

Technical Support Center: Strategies for Improving Semapimod Hydrochloride Bioavailability in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Semapimod hydrochloride. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to address the challenges of improving the oral bioavailability of this compound in murine models. Our focus is on providing scientifically grounded, field-proven insights to support your experimental success.

Introduction to this compound and its Bioavailability Challenges

This compound, also known as CNI-1493, is a tetravalent guanylhydrazone with potent anti-inflammatory properties.[1][2] Its mechanism of action is multifaceted, primarily involving the inhibition of p38 MAP kinase activation and the suppression of pro-inflammatory cytokine production.[3][4][5] Additionally, Semapimod targets the Toll-like receptor (TLR) chaperone gp96, inhibiting TLR4 signaling.[1][3][6][7]

Historically, this compound has been administered intravenously in clinical trials due to issues such as dose-limiting phlebitis, hinting at poor oral absorption.[8] A significant challenge in the preclinical development of Semapimod is its low oral bioavailability, which appears to be primarily due to poor intestinal permeability. One source explicitly states that Semapimod "is not absorbed in the intestine". This suggests that while its aqueous solubility is a factor to consider, the primary hurdle for oral delivery is its inability to efficiently cross the intestinal epithelium.

This guide will provide a structured approach to understanding and overcoming these challenges through formulation strategies and robust experimental design in murine models.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers may have when starting to work with this compound in oral administration studies.

Q1: What are the known physicochemical properties of this compound relevant to oral bioavailability?

A1: Understanding the physicochemical properties of this compound is the first step in designing an effective oral formulation. Here is a summary of the available data:

PropertyValue/DescriptionImplication for Oral Bioavailability
Molecular Formula C₃₄H₅₆Cl₄N₁₈O₂A large molecule, which can sometimes be a factor in poor permeability.
Molecular Weight 890.75 g/mol [5]High molecular weight can negatively impact passive diffusion across the intestinal epithelium.
Aqueous Solubility 14.29 mg/mL[6]This indicates moderate water solubility. While not extremely low, formulation strategies may still be needed to maintain solubility in the gastrointestinal tract.
Solubility in other solvents Freely soluble in methanol, sparingly soluble in ethanol, and practically insoluble in dichloromethane and ether.[9]This information is useful for initial formulation screening and development of analytical methods.
Permeability Reported to be "not absorbed in the intestine".This is the critical challenge. Formulation strategies must focus on enhancing intestinal permeability.
LogP and pKa Specific experimentally determined values are not readily available in the public domain.The lack of this data makes it more challenging to predict its behavior in the varying pH environments of the GI tract and its lipophilicity. However, its structure suggests multiple basic functional groups which will be protonated at physiological pH, potentially limiting passive diffusion.

Q2: Why is my this compound formulation showing low and variable plasma concentrations in mice after oral gavage?

A2: This is a common and expected issue with this compound. The primary reason is its inherently low intestinal permeability. Even if the compound is solubilized in the formulation, it struggles to cross the gut wall and enter systemic circulation. Variability can arise from several factors including:

  • Inconsistent formulation: If using a suspension, inconsistent particle size or inadequate homogenization before each dose can lead to variable dosing.

  • Physiological variability in animals: Differences in gastric emptying time, intestinal motility, and gut microbiome between individual mice can all contribute to variable absorption of a poorly permeable drug.

  • Improper gavage technique: Incorrect administration can lead to dosing errors or stress in the animals, which can affect gastrointestinal physiology and drug absorption.

Q3: Should I focus on improving the solubility or the permeability of this compound?

A3: Given the available information, the primary focus should be on improving permeability . While ensuring the drug remains in solution in the gastrointestinal tract is important, the main barrier to its oral bioavailability is its inability to be absorbed across the intestinal epithelium. Therefore, formulation strategies incorporating permeation enhancers or other techniques to overcome this barrier are likely to be most effective.

Troubleshooting Guide: Low Oral Bioavailability in Murine Models

This section provides a systematic approach to troubleshooting common issues encountered during in vivo bioavailability studies with this compound.

Problem 1: Inconsistent or non-reproducible plasma concentration profiles between animals.
Potential Cause Troubleshooting Step Rationale and Scientific Explanation
Formulation Inhomogeneity 1. Visually inspect the formulation before each administration for any signs of precipitation or phase separation. 2. For suspensions, ensure vigorous and consistent vortexing or stirring immediately before drawing each dose. 3. Characterize the particle size distribution of any suspension to ensure it is uniform.For poorly soluble compounds formulated as suspensions, settling of drug particles can lead to inaccurate and variable dosing. Ensuring a homogenous suspension is critical for dose consistency.
Inaccurate Oral Gavage 1. Verify the gavage technique. Ensure the gavage needle is of the appropriate size and is inserted to the correct depth without causing trauma.[3][10][11] 2. Confirm the full dose is administered. Check for any leakage from the mouth after administration.Improper gavage technique can result in incomplete dosing or administration into the trachea, leading to high variability and potential harm to the animal. Consistent and gentle technique is essential.
Animal-to-Animal Physiological Variation 1. Standardize the fasting period for all animals before dosing.[12] 2. Use a larger group of animals to obtain more statistically robust data and to account for inherent biological variability.Food can significantly impact the absorption of drugs. A standardized fasting protocol minimizes this source of variation. Larger sample sizes help to average out the effects of individual physiological differences.
Problem 2: Consistently low or undetectable plasma concentrations of this compound.
Potential Cause Troubleshooting Step Rationale and Scientific Explanation
Poor Intestinal Permeability 1. Incorporate a permeation enhancer into the formulation. Examples include medium-chain fatty acids, bile salts, or non-ionic surfactants.[10][13][14] 2. Explore lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or nanoemulsions.[4][15] 3. Consider particle size reduction to the nanoscale to potentially improve dissolution rate and surface area for absorption.The primary barrier is likely poor permeability. Permeation enhancers can transiently open the tight junctions between intestinal cells or fluidize the cell membrane to facilitate drug transport. Lipid-based formulations can enhance absorption through various mechanisms, including improved solubilization and potential uptake via the lymphatic system.
Pre-systemic Metabolism 1. Conduct an in vitro metabolic stability assay using mouse liver microsomes or S9 fractions.While permeability is the main suspect, it is prudent to rule out rapid first-pass metabolism in the gut wall or liver as a contributing factor to low systemic exposure.
Insufficient Dose 1. Perform a dose-escalation study to determine if higher doses lead to a proportional increase in plasma exposure.It is possible that the administered dose is too low to result in detectable plasma concentrations, especially given the poor bioavailability. However, be mindful of potential toxicity at higher doses.

Experimental Protocols

Protocol 1: Preparation of a Simple Suspension Formulation for Oral Gavage

This protocol describes the preparation of a basic aqueous suspension, which can serve as a baseline for comparison with more advanced formulations.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in purified water)

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

Procedure:

  • Weigh the required amount of this compound.

  • Levigate the powder in a mortar with a small amount of the vehicle to form a smooth paste. This helps to break up any aggregates.

  • Gradually add the remaining vehicle while continuously stirring.

  • Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.

  • For a more uniform particle size, a homogenizer can be used.

  • Store the suspension at 2-8°C and ensure it is brought to room temperature and vigorously vortexed before each administration.

Protocol 2: In Vivo Oral Bioavailability Study in Mice

This protocol outlines a typical experimental workflow for assessing the oral bioavailability of a this compound formulation.

Animals:

  • Male or female C57BL/6 mice (or other appropriate strain), 8-10 weeks old.

Procedure:

  • Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.[12]

  • Dosing:

    • Accurately weigh each mouse.

    • Calculate the required dose volume based on the mouse's body weight and the concentration of the formulation. A typical dosing volume is 10 mL/kg.[3]

    • Administer the this compound formulation via oral gavage using a suitable gavage needle.[3][10][11]

    • For comparison, include a control group receiving an intravenous (IV) administration of this compound dissolved in a suitable vehicle (e.g., saline) to determine the absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

    • Calculate the oral bioavailability (F%) using the following formula: F(%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualizing the Mechanism of Action and Experimental Workflow

Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects by targeting key signaling pathways. It inhibits the activation of p38 MAPK, a central kinase in the inflammatory response.[3][4][5] It also inhibits TLR4 signaling by targeting the chaperone protein gp96.[1][3][6][7]

Semapimod_Mechanism cluster_TLR4 TLR4 Signaling Pathway cluster_p38 p38 MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits gp96 gp96 p38 p38 MAPK MyD88->p38 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Cytokines induces production Semapimod Semapimod hydrochloride Semapimod->gp96 inhibits Semapimod->p38 inhibits activation caption Semapimod's dual inhibition of TLR4 and p38 MAPK pathways.

Caption: Semapimod's dual inhibition of TLR4 and p38 MAPK pathways.

Experimental Workflow for Improving Bioavailability

The following diagram illustrates a logical workflow for developing and testing new formulations of this compound to improve its oral bioavailability.

Bioavailability_Workflow cluster_Formulation Formulation Development cluster_InVivo In Vivo Murine Study cluster_Evaluation Evaluation and Iteration Formulate Formulation Design (e.g., with permeation enhancers, lipids) Characterize In Vitro Characterization (Solubility, Particle Size, Stability) Formulate->Characterize Dosing Oral Gavage in Mice Characterize->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Bioanalysis Sampling->Analysis PK Pharmacokinetic Analysis Analysis->PK Evaluate Evaluate Bioavailability (F%) PK->Evaluate Optimize Optimize Formulation Evaluate->Optimize Optimize->Formulate Iterate caption Iterative workflow for enhancing Semapimod bioavailability.

Caption: Iterative workflow for enhancing Semapimod bioavailability.

References

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979–987. [Link]

  • Maher, S., Leonard, T. W., Jacobsen, J., & Brayden, D. J. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. Pharmaceutics, 11(1), 41. [Link]

  • UBC Animal Care Committee. (n.d.). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved February 10, 2026, from [Link]

  • Whitehead, K., Karr, N., & Mitragotri, S. (2008). Safe and Effective Permeation Enhancers for Oral Drug Delivery. Pharmaceutical Research, 25(8), 1782–1788. [Link]

  • Wang, J., Grishin, A. V., & Ford, H. R. (2016). Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96. The Journal of Immunology, 196(12), 5130–5137. [Link]

  • Dadwal, S., Kumar, R., & Wadhwa, S. (n.d.). Formulation strategies to improve the permeability of BCS class III drugs: Special emphasis on 5 Fluorouracil. JETIR, 7(7). Retrieved from [Link]

  • Maher, S., & Brayden, D. J. (2021). Formulation strategies to improve the efficacy of intestinal permeation enhancers. Advanced Drug Delivery Reviews, 175, 113813. [Link]

  • Mohammadi, M., Haeri, A., & Dinarvand, R. (2020). Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes. Journal of Controlled Release, 321, 669–709. [Link]

  • New Drug Approvals. (2015, December 6). SEMAPIMOD. Retrieved February 10, 2026, from [Link]

  • Current Opinion in Investigational Drugs. (2003). Semapimod. Cytokine. Retrieved from [Link]

  • Wikipedia. (n.d.). Semapimod. Retrieved February 10, 2026, from [Link]

  • Kovacs, W. J., & Sitar, D. S. (2020). The enhanced intestinal permeability of infant mice enables oral protein and macromolecular absorption without delivery technology. PLOS ONE, 15(5), e0232232. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved February 10, 2026, from [Link]

  • Salvia-Trujillo, L., & McClements, D. J. (2016). Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives. Nanomaterials, 6(1), 17. [Link]

  • National Center for Biotechnology Information. (n.d.). Semapimod. PubChem. Retrieved February 10, 2026, from [Link]

  • Batrakova, E. V., & Kabanov, A. V. (2008). Pluronic block copolymers: evolution of drug delivery concepts from inert nanocarriers to biological response modifiers. Journal of Controlled Release, 130(2), 98–118. [Link]

Sources

Technical Support Center: Semapimod Hydrochloride (CNI-1493) IV Administration

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Mitigation of Injection Site Phlebitis Audience: Pharmaceutical Scientists, Pre-clinical Researchers, Formulation Engineers

The Challenge: The "Cationic Bottleneck"

Welcome to the Semapimod technical guide. If you are accessing this page, you are likely encountering dose-limiting phlebitis in your intravenous (IV) studies.

The Core Issue: Semapimod hydrochloride (CNI-1493) is a tetravalent guanylhydrazone .[1] At physiological pH, it carries a high density of positive charges. The vascular endothelium is lined with the glycocalyx , a negatively charged layer of proteoglycans and glycoproteins.

The Interaction:

  • Electrostatic Attraction: The cationic Semapimod binds aggressively to the anionic endothelial surface.

  • Endothelial Activation: This binding triggers immediate local irritation, release of inflammatory cytokines (IL-6, TNF-alpha), and recruitment of platelets.

  • Clinical Result: Thrombophlebitis, venous cord formation, and loss of vascular access.

Below are the engineering controls and protocols to mitigate this mechanism.

Mechanism of Injury (Visualized)

Understanding the cascade is vital for intervention. The following diagram illustrates the pathway from administration to phlebitis.

SemapimodPhlebitis Drug Semapimod HCl (Tetravalent Cation +4) Vessel Vascular Endothelium (Glycocalyx - Negative Charge) Drug->Vessel Infusion Binding Electrostatic Adsorption (Immediate) Vessel->Binding Charge Interaction CellStress Endothelial Stress (ROS Generation) Binding->CellStress Cytokines Cytokine Release (IL-6, TNF-a) CellStress->Cytokines Phlebitis Chemical Phlebitis (Thrombosis/Occlusion) Cytokines->Phlebitis Inflammation Cascade

Figure 1: The electrostatic mechanism of Semapimod-induced endothelial injury.

Module A: Formulation Engineering

Objective: Mask the cationic charge or prevent endothelial contact.

Simple saline solutions of Semapimod are often too irritating for peripheral veins at therapeutic doses. You must alter the physicochemical environment of the drug.

Strategy 1: Charge Masking with Cyclodextrins

Hydroxypropyl-beta-cyclodextrin (HP-β-CD) can encapsulate the hydrophobic portions of the molecule, potentially reducing the availability of the positive charges to the vessel wall without affecting systemic efficacy.

Strategy 2: Lipid-Based Delivery

Encapsulating Semapimod in liposomes or using lipid emulsions (like Intralipid®) creates a physical barrier between the drug and the endothelium.

Comparative Vehicle Data

Use this table to select your starting vehicle based on your current phlebitis severity.

Vehicle TypeMechanism of ProtectionPhlebitis Risk ReductionComplexity
0.9% Saline (Control) None. Direct exposure.[2]Low (High Risk)Low
Dextrose 5% (D5W) Reduced ionic strength may increase local irritation.Low Low
HP-β-CD (10-20%) Inclusion complex shields drug.Moderate to High Medium
Lipid Emulsion (10-20%) Partitioning into oil phase/interface.High High
Mixed Micelles Surfactant shielding (e.g., Polysorbate 80).Moderate Medium

Module B: Administration Protocols

Objective: Maximize hemodilution and minimize contact time.

If formulation changes are impossible due to study constraints, you must alter the fluid dynamics of administration.

Protocol 1: The "High-Flow" Rule

Never inject Semapimod as a static bolus in a peripheral vein.

  • Peripheral Access: Infuse only into large-bore veins (e.g., cephalic) with high blood flow to ensure rapid dilution.

  • Rate: Limit infusion rate to < 2 mg/min (human equivalent) or adjust for species-specific blood flow to maintain local concentration below the irritation threshold.

Protocol 2: Vascular Access Selection
  • Peripheral Lines: Only acceptable for single-dose or acute studies.

  • Central Lines (PICC/Port): Mandatory for chronic dosing (daily for >3 days). Central lines terminate in the superior vena cava, where high blood volume instantly dilutes the cationic charge, eliminating phlebitis risk.

Module C: Pre-clinical Validation (Rabbit Ear Model)

Objective: Empirically test irritation potential before expensive efficacy studies.

Do not rely on cell culture (HUVEC) alone; it lacks the hemodynamic washout factor. The Rabbit Ear Vein Irritation Test is the gold standard.

Workflow Visualization

ValidationWorkflow Formulation Candidate Formulation InVitro In Vitro Hemolysis (Screening) Formulation->InVitro Rabbit Rabbit Ear Infusion (4 Hours) InVitro->Rabbit If <5% Hemolysis Obs Visual Scoring (24h/48h/72h) Rabbit->Obs Histo Histopathology (Endothelial Loss) Obs->Histo Confirmation

Figure 2: Step-by-step validation workflow for minimizing phlebitis.

Step-by-Step Protocol
  • Animals: New Zealand White Rabbits (n=3 per formulation).

  • Preparation: Shave the dorsal ear. Cannulate the marginal ear vein (24G catheter).

  • Infusion: Administer the Semapimod formulation at the intended clinical rate for 4 hours .

    • Control: Contralateral ear receives Saline.

  • Observation: Score the vein at 24h, 48h, and 72h using the Draize Scale (0 = No reaction, 4 = Severe erythema/edema).

  • Histopathology (Critical): At 72h, harvest the vein. Section and stain (H&E). Look for:

    • Endothelial denudation.

    • Thrombus formation.[3]

    • Perivascular inflammatory infiltrate.

Frequently Asked Questions (FAQ)

Q: Can I buffer the solution to pH 7.4 to stop the phlebitis? A: Likely not. While extreme pH causes phlebitis, Semapimod's irritation is primarily driven by its cationic charge , not just pH. Buffering helps, but it does not mask the charge interaction with the vessel wall. You need a carrier (cyclodextrin or lipid).

Q: Why does Semapimod precipitate in PBS? A: Semapimod HCl is a salt. High concentrations of counter-ions (like phosphates or chlorides in PBS/Saline) can occasionally reduce solubility or cause "salting out" at high concentrations. If precipitation occurs, switch to D5W (5% Dextrose) as the diluent, which has low ionic strength.

Q: Is the phlebitis reversible? A: Mild chemical phlebitis (erythema) is reversible. However, Semapimod can cause thrombophlebitis (clot formation), which permanently occludes the vein. This is why "watch and wait" is a dangerous strategy; prevention via formulation is required.

References

  • Semapimod (CNI-1493) Mechanism & Structure: Wang, J., et al. (2016).[4][5] Experimental Anti-Inflammatory Drug Semapimod Inhibits TLR Signaling by Targeting the TLR Chaperone gp96. [4][6]

  • General Phlebitis Prevention Strategies: Gorski, L. A., et al. (2021).[7][8] Infusion Therapy Standards of Practice (8th Ed).

  • Rabbit Ear Irritation Model Standards: ISO 10993-10:2010.[9] Biological evaluation of medical devices — Part 10: Tests for irritation and skin sensitization.

  • Cationic Drug Delivery Challenges: Kuwahara, T., et al. (1999). Chemical phlebitis induced by intravenous administration of cationic drugs.

Sources

Addressing batch variability in Semapimod hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Addressing Batch Variability in CNI-1493 (Semapimod 4HCl) Production

Introduction

Batch variability in Semapimod hydrochloride (CNI-1493) synthesis is rarely a result of random chance; it is almost always a consequence of losing control over the thermodynamic equilibrium of the guanylhydrazone formation or the protonation state of the final salt.[1]

Semapimod is a tetravalent guanylhydrazone .[1][2][3] Chemically, this molecule is a statistical minefield.[1] You are attempting to drive four separate condensation reactions on a single core scaffold (N,N'-bis(3,5-diacetylphenyl)decanediamide) to completion. If even one ketone fails to condense, or if one hydrazone bond hydrolyzes, your purity drops significantly, often resulting in a complex mixture of "n-1" and "n-2" impurities that are difficult to separate via standard chromatography.[1]

This guide moves beyond standard protocols to address the causality of failure, providing self-validating workflows to ensure batch-to-batch consistency.

Module 1: The "Incomplete Substitution" Challenge

The Issue: HPLC analysis shows multiple peaks with similar retention times to the main product. Mass spectrometry reveals masses corresponding to [M-56] or [M-112] (loss of aminoguanidine units).[1]

The Cause: The formation of Schiff bases (hydrazones) is reversible.[1] In the synthesis of Semapimod, you must drive the reaction of the tetraketone intermediate with aminoguanidine to completion.[1] Steric hindrance and water accumulation (a byproduct of condensation) can stall the reaction at the tri-substituted stage.[1]

Troubleshooting Protocol
VariableStandard ParameterOptimization for Consistency
Aminoguanidine Equivalents 4.0 eq (Stoichiometric)6.0 – 8.0 eq (Excess). You must apply Le Chatelier’s principle to force the equilibrium to the right.
Solvent System Ethanol/MethanolEthanol + Catalytic Acid (HCl) .[1] The reaction is acid-catalyzed.[1] Ensure pH is maintained between 4–5 to activate the ketone without protonating the nucleophilic hydrazine too strongly.[1]
Water Management NoneChemical Scavenging .[1] The reaction produces 4 equivalents of water.[1] If using large batches, add molecular sieves (3Å) or use a Dean-Stark trap if the solvent permits (e.g., ethanol/toluene azeotrope) to remove water.[1]
Q&A: Kinetic vs. Thermodynamic Control

Q: I increased the reaction time to 48 hours, but impurities increased. Why? A: Guanylhydrazones are susceptible to hydrolysis.[1] While you need time to complete the substitution, extending reaction time in a "wet" solvent (where water is a byproduct) allows the reverse reaction (hydrolysis) to compete.[1]

  • Corrective Action: Do not just extend time. Increase the concentration of aminoguanidine and remove water. Stop the reaction immediately upon HPLC confirmation of <0.5% tri-substituted impurity.

Module 2: Salt Stoichiometry & pH Control

The Issue: The biological activity of Semapimod is highly dependent on its solubility, which is dictated by its salt form.[1] The target is the tetrahydrochloride (4HCl) salt.[1] Variability often manifests as "sticky" solids or pH drifts in aqueous solution, indicating a mixture of 2HCl, 3HCl, and 4HCl forms.[1]

The Cause: The guanidine group is strongly basic, but the steric environment affects pKa.[1] Simply adding "excess HCl" can lead to occlusion of free acid in the crystal lattice (hygroscopic batches) or insufficient protonation if the solvent buffers the acid.[1]

Self-Validating Salt Formation Protocol
  • Dissolution: Dissolve the free base guanylhydrazone in dry Ethanol.

  • Titration (Critical Step): Do not dump acid. Add 4M HCl in Dioxane dropwise while monitoring conductivity or pH.

  • The Endpoint: You are looking for the Tetrahydrochloride .[1][4]

    • Target: 4.0 to 4.2 molar equivalents of HCl.[1]

    • Validation: Dissolve a sample of the isolated solid in water.[1] The pH should be between 4.5 and 5.5 .[1] If pH > 6.0, you have incomplete salt formation.[1]

Module 3: Visualizing the Critical Pathway

The following diagram illustrates the synthesis workflow with critical control points (CCPs) where variability is introduced.

SemapimodSynthesis Start Start: 3,5-Diacetylaniline + Sebacoyl Chloride Intermediate Tetraketone Intermediate (Core Scaffold) Start->Intermediate Amide Coupling Reaction Condensation Reaction (+ Aminoguanidine HCl) Intermediate->Reaction 4x Condensation CCP1 CCP 1: Water Removal (Drive Equilibrium) Reaction->CCP1 Water inhibits completion CCP1->Reaction Recycle/Reflux Crude Crude Guanylhydrazone CCP1->Crude Conversion >99% SaltForm Salt Formation (HCl Titration) Crude->SaltForm Dissolution CCP2 CCP 2: Stoichiometry Check (Target 4HCl) SaltForm->CCP2 Add HCl/Dioxane CCP2->SaltForm pH > 6.0 (Under-salted) Final Final Product: Semapimod 4HCl CCP2->Final pH 4.5-5.5 (Correct Form)

Figure 1: Critical Control Points (CCP) in Semapimod Synthesis. CCP1 ensures tetra-substitution; CCP2 ensures correct salt stoichiometry.

Module 4: Purification & Impurity Profiling

The Issue: Separation of the "n-1" impurity (tri-guanylhydrazone) is difficult because it shares similar polarity and solubility with the target "n" (tetra) product.

The Solution: Relying solely on crystallization is often insufficient for high-purity (>99%) requirements.[1]

Recommended Purification Strategy
  • Primary Cleanup (Precipitation):

    • Dissolve crude reaction mixture in minimal Water .

    • Precipitate by adding excess Isopropanol (IPA) or Acetone .[1]

    • Mechanism:[1][3][5][6][7] The highly polar 4HCl salt is less soluble in organic solvents than the less polar impurities or unreacted reagents.[1]

  • Polishing (Preparative HPLC):

    • Column: C18 (Polar Embedded) or Phenyl-Hexyl.[1]

    • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or HCl.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 0% to 30% B over 40 minutes. (Note: Semapimod is very polar; it elutes early.[1] A shallow gradient is required to separate the n-1 impurity).[1]

Frequently Asked Questions (FAQ)

Q1: My final product is turning yellow/orange upon storage. Is it degrading? A: Likely, yes.[1] Guanylhydrazones are light-sensitive and prone to oxidation.[1]

  • Fix: Store the solid at -20°C , protected from light, and under an inert atmosphere (Argon/Nitrogen). Color change often indicates the formation of azo-derivatives or hydrolysis products [1].[1]

Q2: The solubility in water is lower than reported (50 mg/mL). Why? A: This usually indicates the presence of the Free Base or Partial Salt .[1] The Tetrahydrochloride (4HCl) is highly water-soluble.[1]

  • Test: Check the pH of a 1% solution. If it is neutral (~7), you have the free base.[1] You must re-acidify and re-precipitate to form the full salt [2].[1]

Q3: Can I use Pyridine in the first step (Tetraketone formation)? A: Yes, Pyridine is the standard base for the reaction of aniline with sebacoyl chloride.[1] However, residual pyridine poisons the subsequent condensation reaction with aminoguanidine.[1]

  • Requirement: You must perform an acidic wash (1M HCl) of the Tetraketone intermediate to remove all traces of pyridine before proceeding to Step 2 [3].[1]

References

  • Bianchi, M., et al. (1995).[1][2][3] "An Inhibitor of Macrophage Arginine Transport and Nitric Oxide Production (CNI-1493) Prevents Acute Inflammation and Endotoxin Lethality."[1][2][3] Molecular Medicine, 1(3), 254–266.[1][2]

  • Tracey, K. J., et al. (1998).[1] "Guanylhydrazone Compounds and Methods for their Use." U.S. Patent 5,854,289.[1] (Describes the synthesis and salt forms of CNI-1493).

  • Cytokine PharmaSciences. (2008). "this compound: Investigator's Brochure." (Internal technical data regarding stability and formulation). Note: General properties referenced from public regulatory filings.[1]

Sources

Technical Support Center: Optimizing Vehicle Selection for Semapimod Hydrochloride Intraperitoneal (IP) Injection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Semapimod hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preparing stable and effective injectable formulations for preclinical intraperitoneal (IP) studies. As an investigational drug with known challenges such as dose-limiting phlebitis in intravenous administration, proper vehicle selection is paramount to ensure experimental reproducibility, animal welfare, and the scientific integrity of your results.[1] This resource provides answers to common questions and detailed protocols to navigate the complexities of formulating this potent anti-inflammatory agent.

Understanding this compound: Core Concepts

Semapimod (formerly CNI-1493) is a tetravalent guanylhydrazone developed as a potent anti-inflammatory agent.[1][2] Its primary mechanism of action involves the inhibition of p38 MAP kinase activation, a key signaling node in the cellular response to inflammatory cytokines and environmental stress.[1][3] By blocking this pathway, Semapimod effectively suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] Recent studies also indicate it targets the TLR chaperone gp96, further disrupting inflammatory signaling cascades.[2][4]

Given its molecular structure as a tetrahydrochloride salt, this compound is an acidic compound with good aqueous solubility, a critical starting point for developing a parenteral formulation.[5][6] However, the very properties that confer solubility can also present challenges, including pH-dependent stability and potential for injection site irritation if not properly formulated.

cluster_pathway p38 MAPK Signaling Pathway Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Downstream Targets Downstream Targets p38 MAPK->Downstream Targets Inflammation Inflammation Downstream Targets->Inflammation Semapimod Semapimod Semapimod->p38 MAPK Inhibition

Caption: Simplified p38 MAPK signaling pathway inhibited by Semapimod.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the preparation and administration of this compound solutions.

Part 1: Basic Handling and Solubility

Q1: What are the key physicochemical properties of this compound I need to know?

A1: Understanding the basic properties is the first step to successful formulation. This compound is a white to yellow solid powder.[3][5] Key data points are summarized below. Note the conflicting reports on aqueous solubility from commercial suppliers; this highlights the importance of verifying solubility with your specific lot of material.

PropertyValueSource
Molecular Formula C₃₄H₅₆Cl₄N₁₈O₂[1][2]
Molar Mass ~890.75 g/mol [1][2]
Form Tetrahydrochloride Salt[1]
Appearance White to yellow solid powder[3][5]
Aqueous Solubility Soluble in water.[5] Reported values vary: 1 mg/mL (with sonication)[6] and 14.29 mg/mL.[7][5][6][7]
DMSO Solubility Soluble. Reported values: 1 mg/mL (with sonication)[6] and 10 mM (~8.9 mg/mL).[2][2][6]
Storage (Powder) Long-term at -20°C, short-term at 4°C. Keep dry and dark.[5][7]
Storage (Solutions) Stock solutions in water or DMSO should be stored at -20°C for short-term use (weeks) or -80°C for longer-term (months).[5][7] Avoid repeated freeze-thaw cycles.[5][7]

Causality: As a hydrochloride salt, the molecule's ionizable amine groups are protonated, which significantly enhances its interaction with polar solvents like water. The variability in reported solubility may stem from differences in the solid-state form (e.g., hydrate vs. anhydrous, crystallinity) or the pH of the dissolution medium.

Q2: I'm preparing a solution and it's cloudy. What's wrong?

A2: Cloudiness or precipitation indicates that the drug is not fully dissolved or has become insoluble. Here are the most common causes and solutions:

  • Incomplete Dissolution: You may not have reached the solubility limit, but the dissolution rate is slow.

    • Solution: Use gentle warming (e.g., 37°C water bath) and sonication to aid dissolution.[6] Always visually inspect for complete clarity before proceeding.

  • pH Shift: this compound is an acidic salt. Dissolving it in a neutral, unbuffered vehicle like Water for Injection (WFI) will result in an acidic solution. If you then dilute this into a buffered solution with a higher pH, the drug could precipitate if its solubility is lower at that pH.

    • Solution: Determine the pH-solubility profile of your compound. A simple screen can be done by preparing saturated solutions in buffers of different pH values (e.g., pH 4, 6, 7.4). This will identify the optimal pH range for stability and solubility.

  • Common Ion Effect: The solubility of some hydrochloride salts can be suppressed in solutions that already contain chloride ions (e.g., 0.9% Sodium Chloride Injection).[8][9] This is because the excess chloride ions push the dissolution equilibrium back towards the solid salt form.

    • Solution: First, dissolve the this compound powder in Water for Injection (WFI) or a non-chloride containing buffer to create a concentrated stock solution. Then, perform the final dilution into your isotonic vehicle (like saline). This minimizes the common ion effect.

Part 2: Vehicle Optimization for Intraperitoneal (IP) Injection

Q3: How do I design a suitable vehicle for IP injection of this compound?

A3: An ideal vehicle for IP injection should be sterile, pyrogen-free, and biocompatible to minimize irritation and ensure consistent drug absorption.[10] While the peritoneal cavity is more forgiving than the intravenous space, aiming for a near-physiological pH and tonicity is crucial for animal welfare and data quality.

cluster_workflow Vehicle Selection Workflow Start Start Dissolve_API Dissolve Semapimod HCl in Water for Injection (WFI) Start->Dissolve_API Check_pH Measure pH of API solution Dissolve_API->Check_pH Adjust_pH Adjust pH with Buffer (e.g., Phosphate, Citrate) to target range (6.5-7.4) Check_pH->Adjust_pH Check_Tonicity Calculate/Measure Osmolality Adjust_pH->Check_Tonicity Adjust_Tonicity Add Tonicity Agent (e.g., NaCl, Dextrose) to ~300 mOsm/kg Check_Tonicity->Adjust_Tonicity Sterile_Filter Sterile Filter (0.22 µm PVDF) Adjust_Tonicity->Sterile_Filter Final_QC Final QC: Appearance, pH, Particulate Matter Sterile_Filter->Final_QC End End Final_QC->End

Caption: Decision workflow for preparing an optimized IP injection vehicle.

Q4: Which excipients are recommended, and which should I absolutely avoid?

A4: Excipient selection is critical. The goal is to use the minimum number of additives required to ensure stability and biocompatibility.[11]

Excipient ClassRecommendedTo Avoid (High Risk of Incompatibility) Rationale for Avoidance
Solvent Water for Injection (WFI), USPN/AWFI is the gold standard primary solvent for parenteral formulations.
Tonicity Agent Sodium Chloride, Dextrose, MannitolN/AThese are used to make the solution isotonic with physiological fluids (~280-310 mOsm/kg), reducing pain and tissue damage upon injection.[10][12]
Buffering Agent Phosphate buffers (e.g., PBS), Citrate buffers, Histidine buffersN/ABuffers maintain a stable pH, which is critical for the solubility and stability of pH-sensitive drugs. The acceptable pH range for injectables is broad, but a target of pH 5-8 is common to ensure stability and minimize irritation.[12]
Bulking Agent N/A (for solutions)Lactose, Glucose Semapimod contains secondary amine functional groups. These can react with reducing sugars like lactose via the Maillard reaction , leading to degradation, discoloration, and loss of potency.[13][14][15]
Co-solvents Generally not needed due to aqueous solubility. If required, consider Polyethylene Glycol (PEG) 300/400, Propylene Glycol.High concentrations of EthanolWhile used in some formulations, ethanol can cause stinging upon injection and may have its own pharmacological effects.

Expert Insight: The Maillard reaction is a well-known incompatibility between amine-containing drugs and reducing sugars.[14][15] It is a primary reason why lactose, a common filler in solid dosage forms, must be avoided in parenteral formulations of amine salts. Always verify that your excipients are free from reactive impurities.[11]

Part 3: Stability and In-Vivo Troubleshooting

Q5: I'm observing injection site inflammation in my animal models. How can I fix this?

A5: Injection site reactions are a common challenge and can confound study results. The issue often lies with the formulation's physicochemical properties, not just the API itself.

  • Check pH: An unbuffered solution of this compound will be acidic. Injecting a low-pH solution can cause significant pain and inflammation.

    • Protocol: Prepare your formulation using a physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Ensure the final pH of the drug product is within a tolerable range (ideally 6.5-8.0).

  • Check Tonicity: A hypotonic or hypertonic solution can damage cells at the injection site.

    • Protocol: Adjust the tonicity of your final formulation to be isotonic (~300 mOsm/kg) using an agent like sodium chloride or dextrose. If you don't have an osmometer, you can use calculated estimates. For example, 0.9% w/v Sodium Chloride is isotonic.

  • Rule out Endotoxin Contamination: Pyrogens (endotoxins) from bacterial contamination are a major cause of inflammation.

    • Protocol: Ensure all components (water, buffers, vials) are pyrogen-free. Use aseptic technique throughout preparation and perform a final sterile filtration step. For critical studies, consider testing the final formulation for endotoxin levels using a Limulus Amebocyte Lysate (LAL) test.

Q6: How do I ensure my formulation is sterile for IP injection?

A6: Since Semapimod is a small molecule and likely heat-labile, terminal sterilization by autoclaving is not recommended without specific stability studies. The preferred method for small-scale research preparations is sterile filtration.

  • Protocol: Use a sterile 0.22 µm pore size syringe filter. Polytetrafluoroethylene (PTFE) or Polyvinylidene difluoride (PVDF) membranes are common choices, but a filter compatibility study should be performed to ensure the drug does not adsorb to the filter material, which would reduce the final concentration.

Experimental Protocols

Protocol 1: Preparation of a Buffered, Isotonic Vehicle for Semapimod HCl

This protocol provides a method for preparing a 1 mg/mL solution. Adjust volumes and weights as needed for your target concentration.

  • Prepare Stock Buffer: Prepare a 10X stock of Phosphate-Buffered Saline (PBS), pH 7.4, using pyrogen-free water and reagents. Sterile filter the 10X stock and store at 4°C.

  • Weigh API: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the required amount of this compound powder.

  • Initial Dissolution: Add a volume of sterile Water for Injection (WFI) to dissolve the powder, creating a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution, using a sterile vortex mixer or sonicator if necessary.

  • Buffering and Dilution: In a sterile container, add the required volume of your concentrated Semapimod HCl stock to a sufficient volume of 1X sterile PBS to reach the desired final concentration (e.g., 1 mg/mL).

  • Final QC Check: Visually inspect the final solution to ensure it is clear and free of particulates. If possible, measure the final pH to confirm it is within the target range (e.g., 7.2-7.4).

  • Storage: Use the solution immediately or store in sterile, sealed vials at 2-8°C for short-term use (verify stability for your specific time frame) or aliquot and freeze at -80°C for long-term storage.

Protocol 2: Rapid Compatibility Screen

Before committing to a final formulation, perform a simple screen to check for gross incompatibilities.

  • Prepare Solutions: Prepare your proposed final formulation of Semapimod HCl.

  • Initial Analysis: Immediately after preparation, record the appearance (color, clarity) and measure the pH.

  • Stress Conditions: Store aliquots of the solution under several conditions:

    • Refrigerated (2-8°C)

    • Room Temperature (~25°C)

    • Accelerated (40°C)

  • Follow-up Analysis: At various time points (e.g., 4 hours, 24 hours, 1 week), visually inspect the samples for any changes (precipitation, color change). For more rigorous studies, analyze the samples by HPLC to check for degradation products and loss of parent compound.

References

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Validation & Comparative

A Comparative Analysis of Semapimod Hydrochloride and Infliximab in Preclinical Colitis Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for Inflammatory Bowel Disease (IBD), particularly colitis, numerous candidates are evaluated for their potential to modulate the inflammatory cascade. This guide provides an in-depth comparison of two such agents: Semapimod hydrochloride, a synthetic guanylhydrazone, and Infliximab, a well-established monoclonal antibody. We will delve into their distinct mechanisms of action, compare their performance in preclinical colitis models, and provide detailed experimental protocols to aid in the design and interpretation of future studies.

Introduction: The Challenge of Colitis and the Need for Effective Therapeutics

Inflammatory Bowel Disease, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract.[1] This inflammation is driven by a complex interplay of immune cells and signaling molecules, with pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) playing a pivotal role.[2][3] The overproduction of these cytokines leads to tissue damage, clinical symptoms, and a significant reduction in quality of life.[4][5] Consequently, the development of therapies that can effectively and safely control this inflammatory response is a major goal in IBD research.

This guide focuses on a comparative analysis of two anti-inflammatory agents with distinct therapeutic modalities:

  • This compound (CNI-1493): A small molecule with a multi-faceted anti-inflammatory profile.[6][7]

  • Infliximab: A chimeric monoclonal antibody that specifically targets TNF-α.[4][8]

By examining their mechanisms and efficacy in established preclinical models of colitis, we aim to provide a comprehensive resource for researchers in the field.

Mechanisms of Action: A Tale of Two Strategies

Semapimod and Infliximab employ fundamentally different approaches to quell inflammation. Infliximab is a highly targeted agent, whereas Semapimod exerts its effects through multiple pathways.

This compound: A Multi-Targeted Approach

Semapimod, a tetravalent guanylhydrazone, was initially developed as a macrophage deactivator.[7] Its mechanism of action is complex and not fully elucidated, but it is known to inhibit the production of several pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[9][10] It has been shown to inhibit p38 MAP kinase activation and nitric oxide production in macrophages.[6][9] More recent research has identified the Toll-like receptor (TLR) chaperone gp96 as a target of Semapimod, with the drug inhibiting TLR4 signaling with an IC50 of approximately 0.3 μM.[11][12] Furthermore, there is evidence to suggest that Semapimod may act via the cholinergic anti-inflammatory pathway, a neural circuit that regulates inflammation.[6]

Semapimod_Mechanism cluster_cell Macrophage / Immune Cell LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK NFkB NF-κB TLR4->NFkB gp96 gp96 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38_MAPK->Cytokines NFkB->Cytokines NO Nitric Oxide NFkB->NO Semapimod Semapimod (CNI-1493) Semapimod->gp96 Inhibits Semapimod->p38_MAPK Inhibits activation Semapimod->Cytokines Inhibits production Semapimod->NO Inhibits production

Fig. 1: Mechanism of Action of this compound.
Infliximab: Targeted Neutralization of TNF-α

Infliximab is a chimeric monoclonal antibody composed of a mouse variable region that binds to TNF-α and a human constant region.[13] Its mechanism is highly specific: it binds with high affinity to both the soluble and transmembrane forms of TNF-α, preventing the cytokine from binding to its receptors.[8][14][15] By neutralizing TNF-α, Infliximab effectively blocks its downstream pro-inflammatory effects, which include the induction of other cytokines like IL-1 and IL-6, promotion of leukocyte migration, and activation of tissue-degrading enzymes.[15][16] This targeted approach has proven effective in treating moderate to severe Crohn's disease and ulcerative colitis.[4][8]

Infliximab_Mechanism cluster_target Target Cell TNF_source TNF-α Production TNF_soluble Soluble TNF-α TNF_source->TNF_soluble TNF_membrane Transmembrane TNF-α TNF_source->TNF_membrane TNF_receptor TNF Receptor Inflammation Pro-inflammatory Signaling Cascade TNF_receptor->Inflammation TNF_soluble->TNF_receptor TNF_membrane->TNF_receptor Infliximab Infliximab Infliximab->TNF_soluble Neutralizes Infliximab->TNF_membrane Neutralizes

Fig. 2: Mechanism of Action of Infliximab.

Performance in Preclinical Colitis Models: A Comparative Overview

Efficacy Data Summary
FeatureThis compoundInfliximab
Animal Model Rat model of experimental colitis[7]Mouse model of chronic Trichuris muris-induced colitis[17]
Key Findings Marked decrease in colonic myeloperoxidase (MPO) activity and histologic inflammation at 2.5 mg/kg/day.[7]A single 5 mg/kg dose significantly reduced colonic F4/80+ macrophages by 50%.[17]
Cytokine Modulation Suppresses TNF-α, IL-1β, and IL-6 production in LPS-stimulated murine macrophages with IC₅₀ values of ~20–50 nM.[7]Reduced colonic expression of TNF-α, IL-1β, IFN-γ, and IL-12p40.[17]
Other Effects Reduced nitric oxide synthesis by >80% at 1 µM in preclinical models.[7]Increased the proportion of colonic Arg+ alternatively activated macrophages.[17]

Disclaimer: The data presented above are from different studies and are not directly comparable due to variations in animal models, disease induction methods, and dosing regimens.

Experimental Protocols

To facilitate the design of future comparative studies, we provide detailed protocols for inducing colitis in rodents and for key analytical assays.

Induction of Colitis in Rodent Models

Two of the most common and well-characterized models for inducing colitis are the Dextran Sulfate Sodium (DSS) and the 2,4,6-Trinitrobenzene sulfonic acid (TNBS) models.

This model is widely used due to its simplicity and reproducibility, mimicking many of the clinical and histological features of human ulcerative colitis.[18][19][20]

  • Objective: To induce acute or chronic colitis in mice.

  • Materials:

    • Dextran Sulfate Sodium (DSS), colitis grade (MW: 36,000-50,000)

    • Autoclaved drinking water

    • Experimental mice (e.g., C57BL/6)

  • Protocol (Acute Model):

    • Prepare a 2-5% (w/v) solution of DSS in autoclaved drinking water. The optimal concentration may vary depending on the mouse strain and DSS batch.[21]

    • Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.[19][21]

    • Monitor mice daily for body weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).[20][22]

    • On day 8, euthanize the mice and collect colonic tissue for histological analysis and measurement of inflammatory markers.[23]

  • Protocol (Chronic Model):

    • Administer DSS in the drinking water (e.g., 2.5%) for 5 consecutive days.[19]

    • Replace the DSS solution with regular autoclaved drinking water for 14 days.[19]

    • This cycle can be repeated multiple times to induce chronic inflammation and fibrosis.[19][24]

DSS_Colitis_Workflow cluster_setup cluster_induction cluster_monitoring cluster_analysis start Start: Healthy Mice dss_admin Administer DSS in drinking water (5-7 days) start->dss_admin daily_monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding dss_admin->daily_monitoring During Induction euthanasia Euthanasia & Tissue Collection daily_monitoring->euthanasia histology Histological Analysis euthanasia->histology markers Inflammatory Marker Analysis (MPO, Cytokines) euthanasia->markers

Fig. 3: Workflow for DSS-Induced Colitis Model.

This model induces a transmural colitis that is thought to be driven by a Th1-mediated immune response, sharing some features with Crohn's disease.[25][26]

  • Objective: To induce colitis in mice or rats.

  • Materials:

    • 2,4,6-Trinitrobenzene sulfonic acid (TNBS)

    • Ethanol

    • Phosphate-buffered saline (PBS)

    • Catheter for intrarectal administration

  • Protocol:

    • Anesthetize the mice.

    • Prepare the TNBS solution in ethanol (e.g., 50% ethanol). The concentration of TNBS will need to be optimized.

    • Slowly administer the TNBS solution intrarectally via a catheter. Ethanol is necessary to break the mucosal barrier.[26][27]

    • Keep the mouse in a head-down position for a few minutes to ensure the solution is retained in the colon.

    • Monitor the mice daily for DAI.

    • Euthanize the mice at a predetermined time point (e.g., 3-7 days post-induction) for tissue collection and analysis.[26]

Assessment of Colitis Severity
ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 No lossNormal, well-formed pelletsNone
1 1-5Hemoccult positive
2 5-10Loose stoolVisible blood in stool
3 10-20
4 >20DiarrheaGross rectal bleeding

MPO is an enzyme abundant in neutrophils, and its activity in colonic tissue is a well-established marker of neutrophil infiltration and inflammation.[31][32]

  • Objective: To quantify neutrophil infiltration in colonic tissue.

  • Materials:

    • Colonic tissue homogenate

    • Homogenization buffer (e.g., phosphate buffer with 0.5% hexadecyltrimethylammonium bromide - HTAB)[31]

    • Peroxidase substrate (e.g., o-dianisidine dihydrochloride)[31]

    • Spectrophotometer

  • Protocol (General Principle):

    • Homogenize a pre-weighed section of colonic tissue in HTAB-containing buffer to extract MPO.[31]

    • Centrifuge the homogenate and collect the supernatant.[33]

    • Add the supernatant to a reaction mixture containing a peroxidase substrate and hydrogen peroxide.[31][33]

    • Measure the change in absorbance over time using a spectrophotometer at the appropriate wavelength (e.g., 460 nm for o-dianisidine).[31][34]

    • Calculate MPO activity relative to a standard or express as units per gram of tissue.

Conclusion

This compound and Infliximab represent two distinct therapeutic strategies for the management of colitis. Infliximab's targeted neutralization of TNF-α has established it as a cornerstone of IBD therapy. Semapimod, with its broader, multi-targeted mechanism of action, offers a potentially different approach to modulating the complex inflammatory milieu of the gut. While preclinical data for both agents show promise in reducing inflammation in colitis models, the lack of direct comparative studies necessitates further research to fully understand their relative efficacy and potential for synergistic or combination therapies. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the treatment of inflammatory bowel disease.

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A Comparative Guide to p38 MAPK Modulation: Semapimod Hydrochloride vs. SB203580

Author: BenchChem Technical Support Team. Date: February 2026

For researchers investigating inflammatory and cellular stress signaling, the p38 mitogen-activated protein kinase (MAPK) pathway is a focal point of immense interest.[1][2] As a key regulator of pro-inflammatory cytokine biosynthesis, its components are prime targets for therapeutic intervention.[1] This guide provides an in-depth, objective comparison of two widely utilized modulators related to this pathway: Semapimod hydrochloride and SB203580.

While both compounds are known for their anti-inflammatory properties and their ability to suppress p38 MAPK-mediated signaling, their mechanisms of action are fundamentally different. SB203580 is a direct, ATP-competitive inhibitor of the p38 kinase itself, whereas this compound exerts its influence further upstream, targeting a key chaperone protein involved in Toll-like receptor (TLR) signaling.[3][4] Understanding this distinction is critical for experimental design, data interpretation, and the selection of the appropriate tool to probe the specific biological questions at hand.

This guide will dissect these differences, presenting their mechanisms, comparative efficacy data, and detailed experimental protocols to empower researchers to make informed decisions in their studies of the p38 MAPK cascade.

The p38 MAPK Signaling Pathway: A Central Stress Axis

The p38 MAPK family, comprising isoforms p38-α, -β, -γ, and -δ, are serine/threonine kinases that form a critical signaling cascade.[1][5] This pathway is activated by a host of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1), growth factors, and environmental stressors like UV radiation and osmotic shock.[6][7]

Activation follows a canonical kinase cascade: an upstream MAPKKK (like TAK1 or ASK1) phosphorylates and activates a MAPKK (primarily MKK3 and MKK6), which in turn dually phosphorylates p38 MAPK on conserved threonine and tyrosine residues (Thr180/Tyr182).[5][7] Once active, p38 MAPK phosphorylates a diverse array of downstream substrates, including other kinases (like MAPKAPK2) and numerous transcription factors (such as ATF-2 and CREB), ultimately orchestrating cellular responses like inflammation, apoptosis, and cell cycle regulation.[5][8]

p38_Pathway cluster_stimuli Extracellular Stimuli cluster_membrane Membrane & Cytosol cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 Binds Cytokines Cytokines (TNF-α, IL-1) Stress Stress (UV, Osmotic Shock) TAK1 TAK1 (MAPKKK) TLR4->TAK1 Activates gp96 gp96 gp96->TLR4 Chaperones (Trafficking) MKK3_6 MKK3/MKK6 (MAPKK) TAK1->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates (Thr180/Tyr182) MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 Phosphorylates ATF2 ATF-2 p38->ATF2 Phosphorylates Cytokine_Prod Pro-inflammatory Cytokine Production (TNF-α, IL-6) MAPKAPK2->Cytokine_Prod ATF2->Cytokine_Prod Semapimod Semapimod Semapimod->gp96 Inhibits (ATPase activity) SB203580 SB203580 SB203580->p38 Inhibits (ATP-competitive)

Caption: p38 MAPK signaling pathway and points of inhibition.

Head-to-Head Comparison: Semapimod vs. SB203580

The fundamental difference between these two compounds lies in their molecular targets. This distinction dictates their specificity, their appropriate experimental use, and the interpretation of the results they generate.

Mechanism of Action
  • SB203580 (Adezmapimod): This pyridinyl imidazole compound is a direct, potent, and selective inhibitor of p38α and p38β MAPK isoforms.[3][9] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the p38 kinase domain.[3] This action directly prevents the kinase from phosphorylating its downstream substrates, effectively shutting off signal transmission from p38. Its inhibitory action is highly selective for p38 MAPK over other related kinases like ERK and JNK.[3]

  • This compound (CNI-1493): Semapimod is a tetravalent guanylhydrazone that does not directly inhibit the p38 kinase.[4][] Instead, a key mechanism of its anti-inflammatory action is the targeting of gp96 (also known as GRP94), an endoplasmic reticulum-resident chaperone protein of the HSP90 family.[4][11] gp96 is critical for the proper folding, assembly, and trafficking of multiple Toll-like receptors (TLRs), including TLR4, the receptor for lipopolysaccharide (LPS).[4][11] Semapimod inhibits the ATP-binding and ATPase activities of gp96.[4][12] This impairment of gp96 function desensitizes cells to TLR ligands, blocking the upstream signaling events that lead to p38 MAPK activation (phosphorylation).[4][12] Therefore, Semapimod's effect on p38 is indirect, occurring at the level of receptor signaling.

Data Summary Tables

Table 1: Core Compound Properties

PropertyThis compound (CNI-1493)SB203580 (Adezmapimod)
IUPAC Name N,N'-bis[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl] decanediamide tetrahydrochloride4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)imidazole
CAS Number 164301-51-3[13]152121-47-6[3]
Molecular Formula C₃₄H₅₆Cl₄N₁₈O₂[13]C₂₁H₁₆FN₃OS[3]
Molecular Weight 890.75 g/mol [13]377.43 g/mol [3]

Table 2: Mechanistic and Potency Comparison

FeatureThis compoundSB203580
Primary Target gp96 (HSP90 family chaperone)[4][11]p38α/β MAPK[3]
Mechanism Inhibits gp96 ATPase activity, desensitizing TLR signaling upstream of p38 activation.[4][12]ATP-competitive inhibition of p38 kinase catalytic activity.[3]
Effect on p38 Reduces activating phosphorylation (p-p38).[4][14]Blocks downstream substrate phosphorylation; does not prevent p38 phosphorylation itself.[15]
Reported IC₅₀ ~0.3 µM (for TLR4 signaling inhibition)[4][12][14]50-500 nM (for p38α/β kinase activity)[9][16]
Selectivity Acts on a specific upstream pathway (gp96/TLR).[4]Selective for p38α/β over other kinases (e.g., JNK, ERK).[3]

Experimental Design: Choosing the Right Tool

The choice between Semapimod and SB203580 depends entirely on the scientific question being asked.

  • Use SB203580 to:

    • Directly probe the function of p38 kinase activity.

    • Determine if a cellular process is dependent on the catalytic activity of p38α or p38β.

    • Identify downstream substrates of p38 MAPK.

  • Use this compound to:

    • Investigate the role of gp96-dependent TLR signaling in an inflammatory response.

    • Study mechanisms of TLR desensitization.

    • Explore therapeutic strategies that target upstream inflammatory signaling rather than a specific kinase.

Caution on Off-Target Effects: While SB203580 is considered selective, at higher concentrations it can inhibit other kinases.[17][18] It is always prudent to use the lowest effective concentration and, where possible, validate findings with complementary approaches like genetic knockdown or using drug-resistant kinase mutants.[18] Semapimod's mechanism is inherently broader as it affects multiple TLR pathways chaperoned by gp96.[4]

Supporting Experimental Protocols

Here we provide validated, step-by-step protocols for key assays used to characterize and compare the effects of these inhibitors.

Protocol 1: Western Blot for Phospho-p38 MAPK Status

This assay measures the level of activated p38 MAPK by detecting its phosphorylated form (p-p38). It is ideal for observing the upstream inhibitory effect of Semapimod.

western_blot_workflow A 1. Cell Culture & Treatment (e.g., Macrophages + LPS) - Pre-treat with Inhibitor B 2. Cell Lysis - Collect total protein A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE - Separate proteins by size C->D E 5. Protein Transfer - Move to PVDF membrane D->E F 6. Blocking - Use 5% BSA or milk E->F G 7. Primary Antibody Incubation - Anti-p-p38 (Thr180/Tyr182) - Anti-total-p38 (Loading control) F->G H 8. Secondary Antibody Incubation - HRP-conjugated anti-rabbit G->H I 9. Detection - Chemiluminescence (ECL) H->I J 10. Imaging & Analysis I->J

Caption: Workflow for Western Blot analysis of p-p38 MAPK.

Methodology:

  • Cell Seeding and Treatment: Plate cells (e.g., RAW 264.7 macrophages) at an appropriate density. Allow them to adhere overnight. The next day, pre-incubate cells with desired concentrations of Semapimod, SB203580, or vehicle (DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with an agonist like LPS (100 ng/mL) for 15-30 minutes to induce p38 phosphorylation.[7]

  • Lysis: Aspirate media and wash cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape cells and collect the lysate.

  • Quantification: Centrifuge lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Electrophoresis: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.[19] Separate proteins on a 10% SDS-PAGE gel.[19]

  • Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) diluted in blocking buffer.[7][20]

  • Washing and Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and image the signal.[20]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total p38 MAPK.[7]

Protocol 2: In Vitro p38α Kinase Assay (Non-Radioactive)

This assay directly measures the catalytic activity of purified p38 kinase and is the definitive method for confirming the direct inhibitory action of compounds like SB203580.

kinase_assay_workflow A 1. Prepare Reactions - Kinase Buffer - Recombinant p38α - Substrate (e.g., ATF-2) B 2. Add Inhibitor - SB203580, Semapimod, or Vehicle (DMSO) A->B C 3. Initiate Reaction - Add ATP B->C D 4. Incubate - 30 min at 30°C C->D E 5. Terminate Reaction - Add SDS Sample Buffer D->E F 6. Western Blot Analysis - Probe with Anti-p-ATF-2 (Thr71) E->F G 7. Detect & Quantify Signal F->G

Caption: Workflow for a non-radioactive in vitro kinase assay.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂), recombinant active p38α kinase, and a kinase-specific substrate (e.g., ATF-2 fusion protein).[21]

  • Inhibitor Addition: Add varying concentrations of SB203580, Semapimod, or vehicle control (DMSO) to the reaction tubes. Pre-incubate for 10 minutes at room temperature.

  • Initiation: Start the kinase reaction by adding ATP to a final concentration of 200 µM.[21]

  • Incubation: Incubate the reaction mixture for 30 minutes at 30°C.[21]

  • Termination: Stop the reaction by adding 3X SDS sample buffer and boiling for 5 minutes.[21]

  • Detection: Analyze the reaction products via Western blot, using a phospho-specific antibody against the substrate (e.g., Phospho-ATF-2 (Thr71)).[21] The signal intensity is proportional to the kinase activity.

Protocol 3: Cell-Based Assay for LPS-Induced TNF-α Production (ELISA)

This functional assay quantifies the production of a key pro-inflammatory cytokine, TNF-α, providing a measure of the overall anti-inflammatory efficacy of an inhibitor in a cellular context.

elisa_workflow A 1. Seed Cells (e.g., THP-1 monocytes) in a 96-well plate B 2. Pre-treat with Inhibitor - Semapimod, SB203580, or Vehicle - Incubate for 1 hour A->B C 3. Stimulate with LPS (e.g., 10-100 ng/mL) B->C D 4. Incubate - 4-24 hours at 37°C C->D E 5. Collect Supernatant - Centrifuge plate to pellet cells D->E F 6. Perform TNF-α ELISA - Follow manufacturer's protocol E->F G 7. Read Absorbance & Calculate Concentration F->G

Caption: Workflow for measuring cytokine production via ELISA.

Methodology:

  • Cell Culture: Seed human or murine monocytic cells (e.g., THP-1 or RAW 264.7) in a 96-well culture plate and allow them to rest.[22]

  • Inhibitor Treatment: Pre-treat the cells with serial dilutions of Semapimod, SB203580, or vehicle control for 1 hour at 37°C.[22]

  • LPS Stimulation: Add LPS (e.g., 10 ng/mL for human monocytes) to each well to stimulate TNF-α production.[22]

  • Incubation: Incubate the plate for a period determined by cell type and experimental goals (typically 4-24 hours).[23][24]

  • Supernatant Collection: Centrifuge the 96-well plate to pellet the cells. Carefully collect the cell-free supernatant, which contains the secreted TNF-α.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions precisely.

  • Data Analysis: Generate a standard curve from the provided standards. Use this curve to calculate the concentration of TNF-α in each sample. Plot the TNF-α concentration against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

This compound and SB203580 are both valuable chemical tools for dissecting inflammatory signaling, but they are not interchangeable. SB203580 is a sharp scalpel for directly inhibiting the catalytic function of p38 MAPK, allowing researchers to precisely map its downstream consequences. In contrast, Semapimod acts further upstream by targeting the gp96 chaperone, providing a powerful method for investigating the role of TLR trafficking and signaling integrity in the activation of the p38 pathway and the broader inflammatory response. A thorough understanding of their distinct mechanisms is paramount for robust experimental design and the accurate interpretation of data in the complex field of signal transduction.

References

  • Vertex AI Search. p38 MAPK signaling pathway.
  • Sino Biological. p38 MAPK Signaling Pathway.
  • MDPI. p38 MAPK Pathway in the Heart: New Insights in Health and Disease.
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  • Creative Diagnostics. P38 Signaling Pathway.
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  • PubMed Central. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96.
  • PubMed Central. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages.
  • MedChemExpress. Semapimod tetrahydrochloride (CNI-1493) | Proinflammatory Cytokine Inhibitor.
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  • Sigma-Aldrich. p38 MAP Kinase Assay.
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  • ABclonal. Phospho-p38 MAPK-T180/Y182 Rabbit mAb (AP1311).
  • Shokat Lab. Review Features of Selective Kinase Inhibitors.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Selleck Chemicals. SB203580 (Adezmapimod) | p38 MAPK Inhibitor | CAS 152121-47-6.
  • PubMed. SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance.
  • Moderate Dose of Lipopolysaccharide Induces Tumor Necrosis Factor-alpha and Interleukin-6 Production by Human Monocyte-derived M.
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A Comparative Guide to Designing Negative Control Experiments for Semapimod Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, establishing the precise mechanism of action of an investigational compound is paramount. This is particularly challenging for molecules like semapimod hydrochloride (also known as CNI-1493), which exhibit a complex pharmacological profile.[1][2] Initially identified as an inhibitor of nitric oxide synthesis, its effects have since been attributed to the inhibition of p38 MAP kinase activation, modulation of Toll-like receptor (TLR) signaling via the chaperone gp96, and even stimulation of the cholinergic anti-inflammatory pathway in vivo.[1][3]

Given this multi-target profile, a single "inactive" control is insufficient to validate experimental findings. A robust negative control strategy must be a self-validating system designed to dissect these overlapping mechanisms. This guide provides a framework for designing such experiments, moving beyond simple vehicle controls to incorporate mechanistic and pathway-specific controls that ensure the trustworthiness and accuracy of your results.

Deconstructing Semapimod's Multifaceted Mechanism

A successful control strategy begins with a clear understanding of the compound's potential targets. For semapimod, key reported mechanisms include:

  • Inhibition of p38 MAPK Activation: Semapimod has been shown to decrease the activating phosphorylation of p38 MAP kinase in macrophages, a critical node in inflammatory signaling.[4][5] However, it does not appear to directly inhibit the kinase itself.[3]

  • Targeting the TLR Chaperone gp96: A significant body of evidence points to semapimod inhibiting the ATP-binding and ATPase activities of gp96.[3][6] This endoplasmic reticulum chaperone is essential for the proper folding and trafficking of TLRs, meaning semapimod's effect on downstream signaling (like p38 and NF-κB activation) is likely initiated at this upstream point.[3][7]

  • Modulation of the Cholinergic Anti-Inflammatory Pathway: In vivo studies suggest that a primary mode of action for semapimod is the stimulation of the vagus nerve, which systemically down-regulates inflammation.[1] This neuro-immune axis represents a mechanism distinct from direct cellular inhibition.

Therefore, your experimental design must be capable of distinguishing between these effects. Is the observed reduction in TNF-α production due to direct p38 pathway inhibition in the cell, an upstream blockade of TLR signaling, or a systemic neuro-inflammatory response?

The Philosophy of a Multi-Pronged Control System

To isolate the specific effects of semapimod, we must employ a panel of controls that challenge the system from different angles. The goal is to create a logical framework where only the intended mechanism of action can explain the full set of results.

Core Control Types:
  • Vehicle Control: The baseline against which all treatments are compared (e.g., sterile saline for in vivo studies, DMSO for in vitro).

  • Structurally Similar Inactive Analog: This is the ideal negative control, possessing similar physicochemical properties to the active drug but lacking biological activity. To date, a well-characterized and commercially available inactive analog of semapimod has not been established in the literature. Therefore, we must rely on mechanistic controls.

  • Mechanistic/Pathway-Specific Controls: These are compounds with known, highly specific mechanisms of action that allow for direct comparison. For example, using a direct p38 MAPK inhibitor helps to delineate effects that are purely due to p38 inhibition versus other mechanisms of semapimod.[8]

  • Target Bypass Controls: These involve using stimuli that activate the signaling pathway of interest but bypass the putative target of the drug. This is arguably the most powerful control for validating semapimod's action on gp96/TLR signaling.[3]

Experimental Design: An In Vitro Model for Cellular Mechanism

This section details a robust experimental setup using a relevant cell line, such as murine RAW264.7 macrophages or human THP-1 monocytes, to dissect the direct cellular effects of semapimod.

Workflow for In Vitro Mechanistic Validation

G cluster_0 Experimental Setup cluster_1 Treatment Groups cluster_2 Stimulation Conditions cluster_3 Analysis / Readouts plate Culture RAW264.7 Macrophages pretreat Pre-treat with Compounds (1 hr) plate->pretreat stim Stimulate (15-30 min for signaling, 4-6 hr for cytokines) pretreat->stim g1 1. Vehicle (DMSO) g2 2. Semapimod g3 3. Specific p38i (e.g., SB203580) g4 4. Pathway Control (e.g., MEKi U0126) s1 A. LPS (TLR4/gp96 Dependent) s2 B. IL-1β (TLR/gp96 Independent) r1 Western Blot (p-p38, p-MK2, IκBα) s1->r1 Analyze r2 ELISA / CBA (TNF-α, IL-6) s1->r2 Analyze s2->r1 Analyze s2->r2 Analyze

Caption: Workflow for dissecting semapimod's cellular mechanism.

Step-by-Step Protocol: Macrophage Stimulation Assay
  • Cell Culture: Plate RAW264.7 cells in 12-well plates at a density of 1x10^6 cells/well and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the medium with serum-free DMEM for 2-4 hours to reduce basal signaling.

  • Pre-treatment: Add compounds to the designated wells.

    • Vehicle: 0.1% DMSO.

    • This compound: 1 µM final concentration.

    • Negative Control (Mechanistic): SB203580 (a specific p38α/β inhibitor) at 10 µM.[8]

    • Negative Control (Pathway Specificity): U0126 (a specific MEK1/2 inhibitor) at 10 µM.

  • Incubation: Incubate for 1 hour at 37°C.

  • Stimulation: Add stimulants to the appropriate wells.

    • Target-Dependent Stimulus: Lipopolysaccharide (LPS) at 100 ng/mL to activate the TLR4 pathway.

    • Target Bypass Stimulus: Interleukin-1β (IL-1β) at 20 ng/mL to activate downstream p38 and NF-κB pathways independently of TLRs.[3]

  • Endpoint Collection:

    • For Signaling Analysis (Western Blot): After 15-30 minutes of stimulation, place plates on ice, wash cells with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • For Cytokine Analysis (ELISA): After 4-6 hours of stimulation, collect the supernatant for analysis of secreted TNF-α and IL-6.

  • Analysis:

    • Perform Western blotting for phosphorylated p38 (p-p38), total p38, and IκBα.

    • Perform ELISA according to the manufacturer's instructions.

Interpreting the Data: A Comparative Table

This table presents hypothetical data to illustrate how this control setup differentiates mechanisms.

Treatment GroupStimulantp-p38 Inhibition (%)TNF-α Inhibition (%)Rationale for Interpretation
Semapimod LPS~90%~95%Strong inhibition is expected as the stimulus (LPS) requires the target (gp96/TLR4).
Semapimod IL-1β~10% (No significant inhibition) ~5% (No significant inhibition) Key Control Result: Lack of inhibition demonstrates semapimod does not act directly on the downstream p38 kinase but on an upstream component (gp96) bypassed by IL-1β.[3]
SB203580 (p38i) LPS~95%~95%Positive Control: Confirms that p38 activation is essential for TNF-α production in this system.
SB203580 (p38i) IL-1β~95%~95%Mechanistic Control: Shows that a direct p38 inhibitor blocks signaling regardless of the upstream stimulus, contrasting with semapimod's effect.
U0126 (MEKi) LPS~0%~15%Specificity Control: Demonstrates that the observed effects are specific to the p38 pathway and not due to general toxicity or inhibition of the parallel ERK pathway.

Visualizing the Signaling and Control Logic

Understanding where each compound acts is crucial for interpreting results.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IL1B IL-1β IL1R IL-1R IL1B->IL1R MyD88 MyD88 TLR4->MyD88 IL1R->MyD88 gp96 gp96 gp96->TLR4 Trafficking TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKK3/6 TAK1->MKKs IKK IKK Complex TAK1->IKK p38 p38 MAPK MKKs->p38 Cytokines Inflammatory Cytokines (TNF-α, IL-6) p38->Cytokines IkB IκBα IKK->IkB Inhibits NFkB NF-κB IkB->NFkB Releases NFkB->Cytokines Semapimod Semapimod Semapimod->gp96 SB203580 SB203580 SB203580->p38

Caption: Inflammatory signaling pathways and points of inhibition.

Conclusion and Best Practices

References

  • Wikipedia. Semapimod. [Link]

  • Wang J, et al. (2016). Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96. The Journal of Immunology. [Link]

  • ClinicalTrials.gov. Long-term Study of Semapimod (CNI-1493) for Treatment of Crohn's Disease. [Link]

  • Sitaraman SV, et al. (2003). Semapimod. Current Opinion in Investigational Drugs. [Link]

  • PubMed. Experimental Anti-Inflammatory Drug Semapimod Inhibits TLR Signaling by Targeting the TLR Chaperone gp96. [Link]

  • Wei, Y., et al. (2022). Autophagy Inhibits Inflammation via Down-Regulation of p38 MAPK/mTOR Signaling Cascade in Endothelial Cells. Journal of Inflammation Research. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Semapimod Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of semapimod hydrochloride, an investigational drug with potent anti-inflammatory and immunomodulatory properties. By adhering to these procedures, we not only ensure a safe laboratory environment but also uphold our commitment to environmental stewardship.

Understanding the Hazard Profile of this compound

Agents that suppress the immune system, particularly those that may interfere with cellular processes, are often handled as potentially hazardous.[2] The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established guidelines for handling hazardous drugs, including those used in research, to minimize occupational exposure.[4][5] Given that semapimod has been studied in the context of cancer and can modulate macrophage activity, it is prudent to manage it as a potentially cytotoxic agent.[1]

Key Safety Considerations:

ParameterInformationSource
Chemical Name This compound[]
CAS Number 164301-51-3[7]
Molecular Formula C34H56Cl4N18O2[]
Primary Hazard Potential cytotoxic and immunomodulatory effects[1][2]
Routes of Exposure Inhalation of dust, skin absorption, ingestion[5]

The Regulatory Framework: Why Proper Disposal is Non-Negotiable

The disposal of laboratory chemicals is governed by a stringent regulatory framework designed to protect human health and the environment. The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[8][9]

Under RCRA, a chemical waste may be considered hazardous if it is specifically listed on one of four lists (F, K, P, or U lists) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[9][10][11] While this compound is not currently a listed hazardous waste, its potential biological activity suggests it could be considered toxic. Therefore, the most responsible course of action is to manage it as a hazardous waste.

The Safety Data Sheet (SDS) for the related compound, this compound dihydrate, explicitly recommends that the material be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[12] It strictly advises against contaminating water, foodstuffs, feed, or seed and prohibits discharge to sewer systems.[12] This aligns with the EPA's general guidance for the disposal of pharmaceutical waste, which favors incineration to ensure complete destruction of the active compound.[13][14]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, particularly during weighing, reconstitution, or disposal procedures, adherence to proper PPE protocols is mandatory to prevent exposure. OSHA guidelines for handling cytotoxic drugs provide a robust framework for personal protection.[15]

PPE ItemSpecificationRationale
Gloves Two pairs of chemotherapy-tested nitrile gloves (ASTM D6978)Provides a high level of protection against chemical permeation. Double-gloving is recommended.
Gown Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffsPrevents skin contact with the chemical.
Eye Protection Safety glasses with side shields or gogglesProtects the eyes from dust particles and splashes.
Respiratory Protection A NIOSH-approved N95 or higher respiratorRecommended when handling the powder form to prevent inhalation of fine particles.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the systematic procedure for the safe disposal of this compound from a laboratory setting. This workflow is designed to be a self-validating system, ensuring that each step is conducted with the highest regard for safety and regulatory compliance.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the cornerstone of compliant waste management. All materials contaminated with this compound must be considered hazardous waste.

  • Solid Waste: This includes unused or expired this compound powder, contaminated weigh boats, pipette tips, and any other disposable labware that has come into direct contact with the compound.

  • Liquid Waste: This includes solutions containing this compound, as well as the first rinse of any glassware used.

  • Contaminated PPE: All gloves, gowns, and disposable respiratory protection worn while handling this compound must be disposed of as hazardous waste.

Step 2: Containerization and Labeling

Proper containerization and labeling are critical for the safe storage and transport of hazardous waste.

  • Select the Right Container:

    • For solid waste, use a rigid, leak-proof container with a secure lid.

    • For liquid waste, use a chemically compatible, shatter-resistant container with a screw-top cap.

  • Label the Container:

    • Affix a hazardous waste label to the container as soon as the first item of waste is added.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate concentration and quantity of the waste

      • The date the waste was first added to the container

      • The name and contact information of the generating researcher or lab

Step 3: On-site Accumulation and Storage

Hazardous waste must be stored safely in the laboratory before it is collected by a licensed disposal vendor.

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the container is kept closed at all times, except when adding waste.

  • Store the waste in a secondary containment bin to prevent the spread of contamination in case of a leak.

Step 4: Arranging for Disposal

Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for the pickup and final disposal of the this compound waste.

  • Provide the vendor with an accurate inventory of the waste.

  • Ensure that all labeling and containerization requirements are met before the scheduled pickup.

Step 5: Final Disposal Method

The recommended and most environmentally sound method for the final disposal of this compound is incineration .

  • Controlled Incineration: This process occurs at high temperatures in a facility equipped with flue gas scrubbing technology.[12] This ensures the complete destruction of the active pharmaceutical ingredient and prevents the release of harmful combustion byproducts into the atmosphere.

The following diagram illustrates the decision-making and workflow process for the disposal of this compound.

Semapimod_Disposal_Workflow This compound Disposal Workflow cluster_Lab_Operations Laboratory Operations cluster_EHS_Coordination EHS & Vendor Coordination cluster_Final_Disposal Final Disposal Start This compound Waste Generated Segregate Segregate Waste at Point of Generation (Solids, Liquids, PPE) Start->Segregate Containerize Containerize in Appropriate, Labeled Hazardous Waste Containers Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Arrange_Pickup Arrange for Pickup with EHS/Licensed Vendor Store->Arrange_Pickup Transport Transport to Licensed Disposal Facility Arrange_Pickup->Transport Incinerate Controlled Incineration with Flue Gas Scrubbing Transport->Incinerate End Complete Destruction of Compound Incinerate->End

Caption: Workflow for the safe disposal of this compound.

Spill Management: Preparedness and Response

In the event of a spill of this compound powder or solution, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in Section 3, including double gloves, a gown, eye protection, and a respirator.

  • Contain the Spill:

    • For liquid spills, cover with an absorbent material.

    • For solid spills, gently cover with wetted absorbent pads to avoid raising dust.

  • Clean the Spill:

    • Working from the outside in, carefully collect all contaminated materials.

    • Place all contaminated materials into a hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water.

  • Dispose of all Materials: All materials used for spill cleanup, including PPE, must be disposed of as hazardous waste.

The following diagram outlines the decision-making process in the event of a this compound spill.

Spill_Response_Plan This compound Spill Response Plan Spill Spill Occurs Alert Alert Personnel & Evacuate Immediate Area Spill->Alert Assess Assess Spill Size & Nature Alert->Assess Minor_Spill Minor Spill (Manageable by Lab Staff) Assess->Minor_Spill Minor Major_Spill Major Spill (Requires EHS Response) Assess->Major_Spill Major Don_PPE Don Full PPE Minor_Spill->Don_PPE Contact_EHS Contact EHS Immediately Major_Spill->Contact_EHS Contain Contain Spill (Absorb Liquids, Wet Solids) Don_PPE->Contain Clean Clean Spill Area Contain->Clean Decontaminate Decontaminate Surfaces Clean->Decontaminate Dispose Dispose of all Materials as Hazardous Waste Decontaminate->Dispose

Caption: Decision-making process for responding to a this compound spill.

By implementing these comprehensive procedures, you contribute to a culture of safety and environmental responsibility within your organization. The principles of proper chemical handling and disposal are integral to the scientific process, ensuring that our pursuit of knowledge does not come at the cost of the well-being of our colleagues or our planet.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9554199, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of Semapimod Hydrochloride: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

As a potent immunomodulatory and anti-inflammatory agent, Semapimod hydrochloride (also known as CNI-1493) requires meticulous handling to ensure the safety of laboratory personnel.[1][] This guide provides a comprehensive operational plan, grounded in a risk-assessment framework, for the use of Personal Protective Equipment (PPE) when working with this compound. The procedures outlined below are designed to mitigate risks associated with dermal, inhalation, and ingestion exposure to this biologically active molecule.

Understanding the Hazard: Why a Cautious Approach is Essential
Core Principles of Protection: A Multi-Layered Defense

The safe handling of this compound relies on a hierarchy of controls, with PPE serving as the final, critical barrier between the researcher and the compound. This guide focuses on the correct selection and use of PPE within the context of a well-designed experimental workflow.

Operational Plan: Personal Protective Equipment (PPE) Protocol

This section details the minimum PPE requirements for handling this compound in a research laboratory setting. These recommendations are based on a synthesis of general guidelines for hazardous drug handling and the available information on this compound.[6][7][8]

Primary Engineering Controls: The First Line of Defense

All manipulations of powdered this compound, and any procedures that could generate aerosols, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[8] This is crucial for preventing inhalation exposure and containing any potential spills.

Personal Protective Equipment (PPE) Selection

The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against dermal absorption. The outer glove can be removed immediately upon contamination, while the inner glove continues to offer protection.[8][9]
Gown Disposable, non-permeable gown with a closed front, long sleeves, and tight-fitting cuffs.Protects the arms and torso from contact with the drug. The non-permeable material prevents the passage of any spilled liquid.[9]
Eye Protection Tightly fitting safety goggles with side-shields.Protects the eyes from splashes and aerosols.[6]
Respiratory Protection A NIOSH-approved N95 or higher respirator is recommended when handling the powder outside of a containment device.Provides protection against the inhalation of fine particles.[6]
Shoe Covers Disposable, non-slip shoe covers.Prevents the tracking of contaminants out of the designated work area.[8]
Donning and Doffing PPE: A Procedural Workflow

The sequence of donning and doffing PPE is critical to prevent cross-contamination. The following workflow should be strictly adhered to.

Donning_PPE start Enter Designated Handling Area shoe_covers Don Shoe Covers start->shoe_covers gown Don Gown shoe_covers->gown inner_gloves Don Inner Pair of Gloves gown->inner_gloves eye_protection Don Eye Protection inner_gloves->eye_protection outer_gloves Don Outer Pair of Gloves eye_protection->outer_gloves end Enter BSC or Containment Area outer_gloves->end

Caption: Sequential process for correctly donning PPE.

Doffing_PPE start Inside BSC or Containment Area remove_outer_gloves Remove Outer Gloves start->remove_outer_gloves remove_gown Remove Gown and Shoe Covers remove_outer_gloves->remove_gown exit_area Exit Designated Handling Area remove_gown->exit_area remove_eye_protection Remove Eye Protection exit_area->remove_eye_protection remove_inner_gloves Remove Inner Gloves remove_eye_protection->remove_inner_gloves wash_hands Wash Hands Thoroughly remove_inner_gloves->wash_hands end Procedure Complete wash_hands->end

Caption: Sequential process for safely removing and disposing of PPE.

Spill Management and Decontamination

In the event of a spill, immediately alert others in the area. A spill kit containing absorbent pads, appropriate cleaning agents, and waste disposal bags should be readily accessible. All personnel involved in the cleanup must wear the full PPE described above. The affected area should be decontaminated according to your institution's established procedures for hazardous drugs.[7][8]

Disposal of Contaminated Materials

All disposable PPE, as well as any materials used in the handling and cleanup of this compound, must be considered hazardous waste.[7] These materials should be disposed of in clearly labeled, sealed containers in accordance with institutional and local regulations for chemical waste.[6][7]

Emergency Procedures: In Case of Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[6][10]

  • Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open.[6][10]

  • Inhalation: Move to an area with fresh air.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[6]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.[10]

References

  • Wikipedia. Semapimod. [Link]

  • PubChem. This compound. [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • Inxight Drugs. This compound DIHYDRATE. [Link]

  • Duke University Safety. Safe Handling of Hazardous Drugs. [Link]

  • Centers for Disease Control and Prevention (CDC). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • National Center for Biotechnology Information. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96. [Link]

  • American Society of Health-System Pharmacists (ASHP). Guidelines on Handling Hazardous Drugs. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.